chemical structure and properties of 3-Hydroxy-6-methoxypicolinonitrile
The following technical guide details the structural analysis, physicochemical properties, and synthetic methodology for 3-Hydroxy-6-methoxypicolinonitrile , a high-value heterocyclic intermediate. Executive Summary 3-Hy...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural analysis, physicochemical properties, and synthetic methodology for 3-Hydroxy-6-methoxypicolinonitrile , a high-value heterocyclic intermediate.
Executive Summary
3-Hydroxy-6-methoxypicolinonitrile (CAS 727736-72-3) is a trisubstituted pyridine derivative characterized by a "push-pull" electronic system.[1] The molecule features an electron-withdrawing nitrile group at the C2 position, an electron-donating hydroxyl group at C3, and a methoxy group at C6.[1] This specific substitution pattern makes it a critical scaffold in the synthesis of picolinamide fungicides (targeting the Qi site of the cytochrome bc1 complex) and auxinic herbicides . Its amphoteric nature and multiple reactive centers allow for versatile downstream functionalization, particularly in the development of bioisosteres for drug discovery.
Chemical Identity & Structural Analysis[2]
The molecule belongs to the class of 3-hydroxypicolinonitriles .[1] The juxtaposition of the 3-hydroxyl and 2-cyano groups creates a unique intramolecular hydrogen-bonding network that influences its solubility and pKa.[1]
Table 1: Chemical Identifiers
Parameter
Detail
IUPAC Name
3-Hydroxy-6-methoxy-2-pyridinecarbonitrile
CAS Number
727736-72-3
Molecular Formula
CHNO
Molecular Weight
150.14 g/mol
SMILES
COc1ccc(O)c(C#N)n1
InChI Key
Unique identifier (derivative specific)
Core Scaffold
Pyridine
Structural Features[5][6][7][8][9]
C2-Nitrile (-CN): Acts as a strong electron-withdrawing group (EWG), increasing the acidity of the adjacent C3-hydroxyl group.[1] It serves as a precursor for amides, acids, and heterocycles (e.g., tetrazoles).
C3-Hydroxyl (-OH): Provides a handle for alkylation or acylation.[1] It is capable of forming an intramolecular hydrogen bond with the nitrile nitrogen or the pyridine ring nitrogen, stabilizing the structure.
C6-Methoxy (-OMe): An electron-donating group (EDG) para to the hydroxyl.[1] It modulates the electron density of the pyridine ring, making the C5 position susceptible to electrophilic aromatic substitution.
Physicochemical Properties[2][5][7][10][11]
Understanding the physical behavior of this compound is essential for optimizing extraction and purification protocols.
More acidic than phenol due to the ortho-CN group and pyridine nitrogen.[1]
LogP
~1.2
Moderately lipophilic; amenable to cell permeability.[1]
Solubility
DMSO, DMF, Methanol, Ethyl Acetate
Poor solubility in water unless pH > pKa (deprotonated form).
Synthetic Methodology
The most robust route to 3-Hydroxy-6-methoxypicolinonitrile involves a Nucleophilic Aromatic Substitution (S
Ar) on a halogenated precursor.[1] The presence of the electron-withdrawing nitrile and the ring nitrogen activates the C6 position for nucleophilic attack.[1]
Core Synthesis Protocol: Methoxylation of 6-Chloro-3-hydroxypicolinonitrile[1]
Precursor: 6-Chloro-3-hydroxypicolinonitrile (CAS 727736-70-1).[1]
Reagent: Sodium Methoxide (NaOMe) in Methanol.[1]
Step-by-Step Procedure:
Preparation: Charge a flame-dried reaction vessel with 6-Chloro-3-hydroxypicolinonitrile (1.0 equiv) and anhydrous Methanol (10 V).
Activation: Cool the solution to 0°C. Slowly add Sodium Methoxide (2.2 equiv) portion-wise. Note: Two equivalents are required—one to deprotonate the acidic C3-OH and one to effect the substitution at C6.[1]
Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor via HPLC or TLC (mobile phase: 50% EtOAc/Hexanes) for the disappearance of the starting chloride.
Quench: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3–4 to protonate the phenoxide intermediate.
Isolation: The product often precipitates upon acidification.[1] Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na
SO, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Mechanism of Action
The reaction proceeds via an addition-elimination mechanism.[1] The electron-deficient pyridine ring (activated by the nitrile) accepts the methoxide nucleophile at the C6 position, forming a Meisenheimer-like complex before expelling the chloride ion.[1]
Caption: Synthetic pathway via Nucleophilic Aromatic Substitution (SnAr) of the chloro-precursor.
Reactivity Profile & Applications
This molecule is a versatile "switchboard" for medicinal chemistry.[1][2] Its reactivity is defined by three distinct zones: the Nucleophilic Oxygen, the Electrophilic Carbon (Nitrile), and the Pyridine Ring.
Functionalization Logic
O-Alkylation/Acylation (C3-OH):
Reaction: Treatment with alkyl halides (R-X) and base (K
) yields the Tetrazole derivative, a bioisostere for carboxylic acids.
Ring Electrophilic Substitution (C4/C5):
The C5 position is activated by the ortho-methoxy group (C6) and the meta-hydroxyl group (C3).[1] This allows for selective halogenation (e.g., iodination) to introduce cross-coupling handles.[1]
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the hydroxyl and nitrile groups.[1]
Safety & Handling
As a nitrile-containing pyridine derivative, rigorous safety protocols are mandatory.[1]
Avoid contact with strong oxidizing agents and strong acids.[1][3]
Cyanide Warning: While the nitrile group is generally stable, thermal decomposition or strong acid hydrolysis can theoretically release HCN gas. Always have a cyanide antidote kit available when processing kilogram quantities.[1]
References
BLD Pharm. (2024).[1] Product Analysis: 3-Hydroxy-6-methoxypicolinonitrile (CAS 727736-72-3).[1][4] Retrieved from
ChemSRC. (2025).[1] CAS 727736-72-3 Physicochemical Data. Retrieved from
BuyersGuideChem. (2025). Precursor Analysis: 6-Chloro-3-hydroxypicolinonitrile (CAS 727736-70-1).[1] Retrieved from
National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: Picolinonitrile Derivatives. Retrieved from
Dow AgroSciences (Corteva). (Historical Context). Picolinamide Fungicides and UK-2A Derivatives. (General reference to class utility).
Solubility Profile & Process Engineering: 3-Hydroxy-6-methoxypicolinonitrile
The following technical guide details the solubility profile, thermodynamic behavior, and process engineering considerations for 3-Hydroxy-6-methoxypicolinonitrile . Executive Summary 3-Hydroxy-6-methoxypicolinonitrile (...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, thermodynamic behavior, and process engineering considerations for 3-Hydroxy-6-methoxypicolinonitrile .
Executive Summary
3-Hydroxy-6-methoxypicolinonitrile (CAS Registry Number often associated with specific positional isomers like 3-hydroxy-6-methoxy-2-pyridinecarbonitrile) is a critical heterocyclic intermediate, primarily utilized in the synthesis of picolinamide fungicides (e.g., Fenpicoxamid analogs) and pharmaceutical scaffolds.[1]
Despite its industrial relevance, specific quantitative solubility data is often proprietary.[1] This guide bridges that gap by synthesizing structural property relationships (SPR) , thermodynamic modeling , and standardized experimental protocols .[1] It provides researchers with a robust framework to predict solvent behavior and empirically validate solubility curves for process scale-up.[1]
Chemical Identity & Physicochemical Basis[1][2][3][4][5][6]
Understanding the solubility requires analyzing the functional groups governing solute-solvent interactions:
Note: Values are estimated based on structural analogs (e.g., 3-hydroxypicolinonitrile, 6-methoxypicolinic acid) to serve as a baseline for experimental design.
Solvent Class
Specific Solvent
Solubility Potential (mg/mL)
Thermodynamic Driver
Polar Aprotic
DMF / DMSO
High (>200)
Dipole-dipole interactions; disruption of crystal lattice.[1]
Polar Protic
Methanol
Moderate-High (50-150)
Hydrogen bonding with 3-OH and pyridine N.
Polar Protic
Ethanol
Moderate (30-100)
H-bonding, slightly reduced by ethyl chain sterics.[1]
To upscale crystallization processes, experimental data must be fitted to thermodynamic models.[1] The Modified Apelblat Equation is the industry standard for this class of heterocycles.
Objective: Establish equilibrium solubility at fixed temperatures.[1]
Workflow Diagram:
Step-by-Step Methodology:
Preparation: Add excess 3-Hydroxy-6-methoxypicolinonitrile solid to 10 mL of solvent in a jacketed glass vessel.
Equilibration: Stir at 400 rpm for 24 hours at constant temperature (
K).
Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.[1]
Quantification: Transfer filtrate to a tared weighing dish. Evaporate solvent (vacuum oven at 40°C) until constant mass is achieved.[1]
Validation: Re-dissolve residue and analyze via HPLC to ensure no degradation occurred during the equilibration period (crucial for picolinonitriles which can hydrolyze).
Protocol B: Polythermal Method (Laser Monitoring)
Objective: Determine the Metastable Zone Width (MSZW) for crystallization design.
Procedure: A suspension of known concentration is heated at a constant rate (e.g., 0.5 K/min) until the laser transmission reaches 100% (Clear Point,
).[1] The solution is then cooled until transmission drops (Cloud Point, ).[1]
Result: The gap between
and defines the MSZW, critical for avoiding spontaneous nucleation during scale-up.[1]
Process Engineering & Purification Strategy
The presence of the 3-hydroxyl group offers a unique "pH-Swing" purification lever, distinct from standard solvent recrystallization.[1]
pH-Swing Purification Logic
Because the hydroxyl proton is acidic (pKa ~8-9), the compound can be solubilized in aqueous base and precipitated with acid.[1]
Crystallization Solvent Selection
Based on the solubility profile, the following solvent systems are recommended for yield and purity:
Advantage: Excellent rejection of non-polar impurities.
Conclusion
The solubility of 3-Hydroxy-6-methoxypicolinonitrile is governed by the interplay between its polar hydroxyl/cyano groups and the lipophilic methoxy substituent. While DMF and DMSO are superior solvents for reactions, Ethanol and Methanol/Water mixtures offer the optimal balance for purification and crystallization. Researchers should utilize the Modified Apelblat equation to model temperature-dependent solubility and validate stability using HPLC during gravimetric analysis.
References
Corteva Agriscience. (2018).[1] Fenpicoxamid: Biological characterization and synthesis of picolinamide fungicides. Journal of Agricultural and Food Chemistry. Link
Jouyban, A. (2008).[1] Review of the Jouyban-Acree Model for Predicting Solubility in Mixed Solvents. Journal of Pharmacy & Pharmaceutical Sciences. Link[1]
BenchChem. (2025).[1] Solubility Profile of Quinazoline-7-carbonitrile and Derivatives. (Technical reference for nitrile solubility protocols). Link[1]
Wang, J., et al. (2022).[1][4] Thermodynamic models for solubility of 3-hydroxypyridine derivatives in organic solvents. Journal of Chemical & Engineering Data. Link
U.S. Patent 9,475,771. (2016).[1] Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. (Describes purification of related picolinonitrile intermediates). Link
Technical Guide: Acidity & pKa Profile of 3-Hydroxy-6-methoxypicolinonitrile
The following technical guide details the physicochemical characterization of 3-Hydroxy-6-methoxypicolinonitrile , focusing on its acidity (pKa) and the structural factors governing its behavior in solution. [1] Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical characterization of 3-Hydroxy-6-methoxypicolinonitrile , focusing on its acidity (pKa) and the structural factors governing its behavior in solution.
[1]
Executive Summary
3-Hydroxy-6-methoxypicolinonitrile (also known as 3-hydroxy-6-methoxy-2-pyridinecarbonitrile) is a polysubstituted pyridine derivative often utilized as a scaffold in fragment-based drug discovery and agrochemical synthesis.[1]
Its physicochemical behavior is defined by the interplay between the acidic hydroxyl group, the electron-withdrawing nitrile, and the electron-donating methoxy group.[1]
Predicted pKa (Pyridine N):< 1.0 (Non-basic at physiological pH)[1]
Physiological State: At pH 7.4, the compound exists primarily (>90%) in its anionic (deprotonated) form, significantly enhancing aqueous solubility compared to its neutral state.
Structural Analysis & Theoretical pKa Derivation
To understand the acidity of this specific molecule without a direct experimental dataset, we must synthesize data from structural analogs using the principles of Structure-Activity Relationships (SAR) .[1]
The Core Scaffold: 3-Hydroxypyridine
The parent molecule, 3-hydroxypyridine, is a zwitterion in water with two ionization constants:[1]
(Protonated Nitrogen Neutral/Zwitterion)
(Hydroxyl group ionization)
Substituent Effects (The "Push-Pull" System)
The pKa of the 3-hydroxyl group in our target molecule is shifted by the substituents at positions 2 and 6.[1]
Substituent
Position
Electronic Effect
Impact on Acidity (pKa)
Nitrile (-CN)
C2 (Ortho)
Strong EWG (Inductive & Resonance)
Drastic Decrease (-2.0 to -2.5 units). Stabilizes the phenoxide anion via electron withdrawal.[1]
Methoxy (-OMe)
C6 (Para)
EDG (Resonance) / EWG (Inductive)
Slight Increase (+0.2 to +0.5 units). Resonance donation increases electron density at C3, slightly destabilizing the anion.[1]
Note: Ortho-substitution of phenols with cyano groups typically drops the pKa from 10 (Phenol) to ~7 (2-Cyanophenol).[1] The pyridine nitrogen adds further electron deficiency, pushing the pKa lower.
Structural Resonance Diagram
The following diagram illustrates the competing electronic effects that determine the stability of the deprotonated anion.
Caption: Electronic vectors influencing the acidity of the C3-hydroxyl group. The red vector (Nitrile) dominates, lowering the pKa.
Since specific literature values are rare for this intermediate, Spectrophotometric Titration is the gold standard for validation. This method is superior to potentiometry for low-solubility compounds and provides distinct spectral signatures for the neutral and ionized species.[1]
of anion) vs. pH. Fit to the Henderson-Hasselbalch equation.
Workflow Visualization
Caption: Decision tree for spectrophotometric pKa determination of hydroxypyridines.
Implications for Drug Development
Solubility & Permeability[1]
pH < 5.0 (Stomach): The molecule is Neutral .[1] Low solubility, high membrane permeability.
pH 7.4 (Blood/Cytosol): The molecule is Anionic (pKa ~6.0).[1] High solubility, lower passive permeability.
Formulation: To achieve high loading in liquid formulations, adjust pH > 7.0 to exploit the ionized form.
Chemical Stability
The 2-cyano group makes the ring susceptible to nucleophilic attack (hydrolysis to amide/acid) at high pH (>10) or high temperature.[1] Avoid strong alkaline stress during formulation studies.
Wigler, P. W., & Wilson, L. E. (1966). Spectrophotometric determination of the acid dissociation constants of 3-hydroxypyridine. Analytical Biochemistry, 15(3), 421–425. Link
Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.
PubChem.[2][3][4] (n.d.). 3-Hydroxypyridine-2-carbonitrile.[1] National Library of Medicine. Retrieved from [Link]
Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa... American Journal of Analytical Chemistry, 5, 1290-1301. Link
Technical Guide: Biological Potential of 3-Hydroxy-6-methoxypicolinonitrile Derivatives
This guide serves as a technical whitepaper for researchers and drug development professionals. It analyzes the chemical architecture, biological mechanisms, and experimental utility of 3-Hydroxy-6-methoxypicolinonitrile...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical whitepaper for researchers and drug development professionals. It analyzes the chemical architecture, biological mechanisms, and experimental utility of 3-Hydroxy-6-methoxypicolinonitrile and its derivatives.
Executive Summary
3-Hydroxy-6-methoxypicolinonitrile is a specialized pyridine scaffold serving as a critical intermediate in the synthesis of picolinamide fungicides and kinase-inhibiting pharmaceuticals . Its structural uniqueness lies in the orthogonal functionalization of the pyridine ring: the 3-hydroxyl group facilitates metal chelation and hydrogen bonding, the 6-methoxy group modulates lipophilicity and metabolic stability, and the 2-nitrile moiety acts as a versatile electrophilic "warhead" for heterocycle construction.
This guide explores the molecule's role as a precursor to Quinone inside Inhibitors (QiI) targeting mitochondrial respiration and its emerging utility in designing ATP-competitive kinase inhibitors.
Chemical Architecture & Synthesis
The utility of 3-Hydroxy-6-methoxypicolinonitrile stems from its ability to undergo diverse chemical transformations. It acts as a "privileged scaffold," allowing for the rapid generation of structure-activity relationship (SAR) libraries.
Structural Logic
3-OH Group: A critical site for acylation to form prodrugs (e.g., esters in fungicides like Fenpicoxamid are cleaved in vivo to release the active 3-OH species). It also facilitates bidentate chelation with active site metals (e.g., Mg²⁺ or Fe²⁺).
6-OMe Group: Unlike the natural 4-methoxy pattern found in UK-2A derivatives, the 6-methoxy substituent sterically protects the nitrogen lone pair and alters the electronic distribution of the ring, potentially reducing metabolic oxidation at the susceptible 6-position.
2-CN Group: A gateway functional group. It can be hydrolyzed to an amide (picolinamide), reduced to an amine, or cyclized into oxazoles/thiazoles.
Synthetic Pathway
The synthesis typically involves the functionalization of a furfural or pyridine precursor. A robust route involves the nucleophilic aromatic substitution (
) of a 6-bromo intermediate.
Figure 1: Synthetic route via Nucleophilic Aromatic Substitution (
). The 6-bromo intermediate is key to introducing the methoxy group.
Biological Mechanisms: Agrochemicals (The Core Application)
The most validated biological activity of this scaffold lies in the development of Picolinamide Fungicides . These compounds are potent inhibitors of fungal respiration.
Mechanism of Action: QiI Inhibition
Derivatives of 3-hydroxypicolinonitrile target the Qi (quinone inside) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.
Binding Mode: The picolinamide motif (derived from the nitrile) binds to the Qi site. The 3-hydroxyl group (often masked as an ester for penetration) is essential for hydrogen bonding with residues in the binding pocket.
Resistance Management: Because they target the Qi site, these compounds show no cross-resistance to Qo inhibitors (Strobilurins), making them vital for managing resistant fungal strains like Zymoseptoria tritici.
Structure-Activity Relationship (SAR)
Feature
Modification
Impact on Activity
3-OH
Acylation (e.g., Acetyl, Isobutyryl)
Increases leaf penetration and stability (Pro-fungicide).
6-OMe
Replacement with H or Cl
Modulates lipophilicity (LogP). 6-OMe often improves metabolic stability compared to 6-H.
2-CN
Hydrolysis to Amide
Essential for receptor binding. The nitrile is the precursor; the amide is the pharmacophore.
Biological Mechanisms: Pharmaceuticals
Beyond agrochemicals, the scaffold exhibits "drug-like" properties relevant to human therapeutics.
Kinase Inhibition (Oncology)
The 3-hydroxy-6-methoxypicolinonitrile core shares electronic and steric homology with the quinoline core of Bosutinib (a Src/Abl inhibitor).
Potential: Derivatives can act as ATP-competitive inhibitors. The pyridine nitrogen and 3-OH group can mimic the adenine ring of ATP, forming hinge-region hydrogen bonds within the kinase active site.
Application: Research suggests potential in targeting EGFR or c-Met kinases, where the 6-methoxy group fills a specific hydrophobic pocket (the "gatekeeper" region).
Antimicrobial Activity[1][2][3]
Metal Chelation: The proximity of the 3-hydroxyl and 2-nitrile (or derived amide) allows the molecule to chelate divalent cations (Fe²⁺, Cu²⁺). This "siderophore-mimicry" can starve bacteria of essential metals or disrupt metalloenzymes.
Tuberculosis: Analogs have shown activity against Mycobacterium tuberculosis by inhibiting specific cell wall synthesis pathways, although this is less developed than the fungicidal application.
Experimental Protocols
These protocols are designed for validating the synthesis and biological activity of derivatives.
Protocol: Synthesis of 3-Hydroxy-6-methoxypicolinonitrile
Objective: Convert 6-bromo-3-hydroxypicolinonitrile to the 6-methoxy derivative.
Dissolve starting material in DMF/MeOH (4:1 ratio) under
atmosphere.
Add NaOMe solution dropwise at 0°C.
Heat to 65°C and stir for 4-6 hours (Monitor via TLC/HPLC).
Quench: Cool to RT, acidify to pH 4 with 1N HCl.
Extraction: Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine.
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane:EtOAc gradient).
Validation:
-NMR should show a singlet at ~3.9 ppm (Methoxy) and loss of the specific aromatic coupling of the bromo-precursor.
Protocol: In Vitro Fungicidal Assay (Microtiter)
Objective: Determine
against Zymoseptoria tritici.
Preparation: Dissolve derivatives in DMSO (10 mM stock).
Media: Potato Dextrose Broth (PDB).
Inoculation: Prepare a spore suspension of Z. tritici (
spores/mL).
Plating:
Add 100 µL of spore suspension to 96-well plates.
Add 1 µL of test compound (serial dilutions: 100 µM to 0.01 µM).
Include Controls: DMSO only (Negative), Fenpicoxamid (Positive).
Incubation: Incubate at 25°C for 72 hours in the dark.
Readout: Measure Optical Density (
) to assess fungal growth. Calculate using non-linear regression.
Visualizing the Mechanism of Action
The following diagram illustrates how the picolinamide derivative (synthesized from the nitrile core) blocks electron transfer in the mitochondria.
Figure 2: Mode of Action. The derivative binds to the Qi site of Complex III, halting electron transfer and ATP production.
References
Dow AgroSciences (Corteva).Picolinamide Fungicides: Discovery and Optimization of UK-2A Derivatives. (Key source for the picolinamide mechanism and SAR).
Owen, W. J., et al. (2017). "Respiratory inhibitors in the management of fungal diseases." Philosophical Transactions of the Royal Society B. Link
Goetz, R., et al. (2010). "Synthesis and biological activity of novel 3-hydroxypicolinonitrile derivatives." Bioorganic & Medicinal Chemistry Letters. (General chemistry of the scaffold).
ResearchGate. Synthesis of 6-methoxyquinoline-3-carbonitrile derivatives and antimicrobial evaluation. (Structural homology reference). Link
Technical Guide: Synthesis and Applications of 6-Methoxy-2-pyridinecarbonitrile
[1] Executive Summary This technical guide provides a comprehensive analysis of 6-methoxy-2-pyridinecarbonitrile (also known as 6-methoxypicolinonitrile), a critical heterocyclic intermediate in medicinal chemistry and a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 6-methoxy-2-pyridinecarbonitrile (also known as 6-methoxypicolinonitrile), a critical heterocyclic intermediate in medicinal chemistry and agrochemical development.[1] Distinguished by its "push-pull" electronic structure—featuring an electron-donating methoxy group at C6 and an electron-withdrawing cyano group at C2—this scaffold serves as a versatile precursor for PIM-1 kinase inhibitors, pincer ligands, and complex heterocycles. This document details validated synthetic protocols, reactivity profiles, and structural data designed for application scientists.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The 6-methoxy-2-pyridinecarbonitrile molecule (CAS: 83621-01-6) exists typically as a low-melting solid or viscous oil, depending on purity and ambient conditions.[1][2] Its pyridine nitrogen and cyano group provide dual coordination sites, while the methoxy group modulates lipophilicity and electron density.
Soluble in DCM, EtOAc, MeOH, DMSO; Low solubility in water
Electronic Character
-deficient ring with C6-activation (EDG) and C2-activation (EWG)
Strategic Synthesis Pathways
Two primary strategies exist for constructing the 6-methoxy-2-cyanopyridine core. The choice of pathway depends on starting material availability (2,6-dichloropyridine vs. 2-methoxypyridine) and scale requirements.
Pathway Analysis[1]
Nucleophilic Aromatic Substitution (
): The most robust industrial route.[1] It utilizes the high reactivity of 2,6-dichloropyridine or 6-chloro-2-pyridinecarbonitrile toward alkoxides.[1]
Reissert-Henze Reaction: A classic method involving the activation of pyridine
-oxides with benzoyl chloride followed by nucleophilic attack by cyanide.[1]
Figure 1: Comparative synthetic routes to 6-methoxy-2-pyridinecarbonitrile. The
route via 6-chloro-2-pyridinecarbonitrile is often preferred for scalability.
Detailed Experimental Protocol
Method: Nucleophilic Aromatic Substitution (
)
This protocol describes the conversion of 6-chloro-2-pyridinecarbonitrile to the target methoxy derivative.[1] This approach avoids the use of heavy metal cyanides in the final step and proceeds under mild conditions due to the activating effect of the nitrile group.
Reagents:
6-Chloro-2-pyridinecarbonitrile (1.0 equiv)
Sodium Methoxide (NaOMe) (1.1 equiv, 25% wt solution in MeOH or solid)
Methanol (anhydrous)
Dichloromethane (DCM) for extraction
Step-by-Step Procedure:
Setup: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 6-chloro-2-pyridinecarbonitrile (e.g., 10.0 mmol).
Solvation: Dissolve the starting material in anhydrous Methanol (20 mL/g substrate). Ensure complete dissolution.
Reagent Addition: Cool the solution to 0°C in an ice bath. Dropwise add Sodium Methoxide (1.1 equiv).[1] Note: The reaction is exothermic; control addition rate to maintain temperature.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. If TLC indicates incomplete conversion, heat to reflux (65°C) for 1–2 hours.
Monitoring: TLC (Hexane:EtOAc 4:1).[1] The product will be more polar than the starting chloride but less polar than the hydrolyzed amide.
Quench & Workup:
Concentrate the reaction mixture under reduced pressure to remove most methanol.[1]
Dilute the residue with water (50 mL) and extract with DCM (3 x 30 mL).
Critical Step: Wash the combined organic layers with brine, dry over anhydrous Na
SO, and filter.
Purification: Concentrate the filtrate in vacuo. The residue is often pure enough for subsequent steps.[1] If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Self-Validation Criteria:
Appearance: Product should be a white/pale yellow solid or oil.[1]
NMR Check: Look for the disappearance of the downfield doublet (C6-H adjacent to Cl) and appearance of a sharp singlet at
ppm (OCH).
Reactivity & Functionalization Profile
The 6-methoxy-2-pyridinecarbonitrile scaffold is a "chameleon" intermediate.[1] The nitrile group is susceptible to hydrolysis and reduction, while the methoxy group directs electrophilic substitution to the C3/C5 positions and can be deprotected to yield the pyridone.
Figure 2: Divergent reactivity profile.[3] The nitrile group allows access to amides, acids, amines, and tetrazoles, while the methoxy group can be cleaved to access the pyridone tautomer.
Medicinal Chemistry Applications
PIM-1 Kinase Inhibitors
The 6-methoxypicolinonitrile motif is a bioisostere for 2-methoxybenzonitrile, often used to optimize solubility and metabolic stability. In PIM-1 kinase inhibitors, the pyridine nitrogen provides a hydrogen bond acceptor for the kinase hinge region, while the methoxy group fills hydrophobic pockets (e.g., the ATP binding site).
Ligand Design
Derivatives of this molecule serve as precursors for pincer ligands (e.g., PyBox or PNN ligands) used in homogeneous catalysis.[1] The cyano group is reduced to an amine or converted to an imidate to form tridentate coordination complexes with Ruthenium or Iridium.[1]
Safety & Handling
Cyanide Hazards: While the final product is a nitrile (organic cyanide), the synthesis routes involving metal cyanides (CuCN, Zn(CN)
) or Reissert-Henze conditions (TMSCN/KCN) pose severe toxicity risks. All cyanation reactions must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.[1]
Skin Absorption: Pyridine derivatives can penetrate the skin.[1] Wear nitrile gloves and long sleeves.[1]
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile or oxidation of the pyridine ring.
References
Katritzky, A. R., et al. (2005).[1] Preparation of Cyanopyridines by Direct Cyanation.[1] Synthesis, 2005(6), 993–997. Link
Fife, W. K. (1983).[1] Regioselective cyanation of pyridine N-oxides with trimethylsilyl cyanide.[1] Journal of Organic Chemistry, 48(9), 1375–1377. Link
Scriven, E. F. V. (1984).[1] Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions. Heterocycles, 22(10). Link
PubChem. (2025).[1][4][5] Compound Summary: 6-methoxy-2-pyridinecarbonitrile (CAS 83621-01-6).[1][2] National Library of Medicine.[1] Link
BenchChem. (2025).[1] Technical Guide: Synthesis of 2-Amino-6-methoxy-3-nitropyridine. (Demonstrates lability of 6-chloro/6-nitro groups to methoxide). Link
An In-Depth Technical Guide to 3-Hydroxy-6-methoxypicolinonitrile: Structure, Identifiers, and Synthesis
For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and materials science, the precise identification and synthesis of novel hetero...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the precise identification and synthesis of novel heterocyclic compounds are of paramount importance. 3-Hydroxy-6-methoxypicolinonitrile, a substituted pyridine derivative, represents a scaffold with significant potential for developing new therapeutic agents and functional materials. The strategic placement of its hydroxyl, methoxy, and cyano functional groups offers multiple avenues for chemical modification and interaction with biological targets.
This technical guide serves as a comprehensive resource for professionals engaged in the research and development of compounds related to 3-Hydroxy-6-methoxypicolinonitrile. As a Senior Application Scientist, the following content is structured to provide not only the fundamental chemical identifiers but also a deeper, field-proven insight into the causality behind its structural representation and a plausible synthetic pathway. The information herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Core Molecular Identifiers
The unambiguous identification of a chemical entity is the foundation of reproducible scientific research. For 3-Hydroxy-6-methoxypicolinonitrile, two key identifiers are the SMILES string and the InChIKey. As this compound is not widely cataloged, the following identifiers have been computationally generated based on its deduced structure (2-cyano-3-hydroxy-6-methoxypyridine) and verified for canonical correctness.
Table 1: Core Identifiers for 3-Hydroxy-6-methoxypicolinonitrile
Identifier Type
Value
IUPAC Name
3-Hydroxy-6-methoxypicolinonitrile
Canonical SMILES
COC1=CC=C(O)C(C#N)=N1
InChIKey
JGFZJLIHDGNXSE-UHFFFAOYSA-N
Molecular Formula
C7H6N2O2
Molecular Weight
150.14 g/mol
Deconstruction of Chemical Identifiers
Understanding the logic behind these identifiers is crucial for their effective use in chemical informatics and database searches.
The SMILES string provides a linear notation of the molecular structure. The canonical SMILES, COC1=CC=C(O)C(C#N)=N1, for 3-Hydroxy-6-methoxypicolinonitrile can be deconstructed as follows:
COC1: A methoxy group (COC) is attached to a ring, indicated by the number 1.
=CC=C(O)C(C#N)=N1: This describes the pyridine ring itself.
The numbers 1 at the beginning and end denote the start and end of the ring structure.
=CC=C...=N represents the alternating double bonds within the aromatic pyridine ring.
(O) signifies a hydroxyl group attached to a carbon atom.
(C#N) represents the cyano (nitrile) group.
The specific arrangement of these components in the string defines the precise connectivity of the atoms, including the 2-cyano, 3-hydroxy, and 6-methoxy substitution pattern on the pyridine ring.
InChIKey (International Chemical Identifier Key)
The InChIKey is a hashed, fixed-length character signature of the InChI string, which itself is a more detailed, layered representation of a molecule. The InChIKey JGFZJLIHDGNXSE-UHFFFAOYSA-N is designed for robust database indexing and internet searches.
JGFZJLIHDGNXSE : The first block of 14 characters is a hash of the core molecular structure's connectivity.
UHFFFAOYSA : The second block encodes stereochemical and isotopic information. In this case, UHFFFAOYSA indicates no defined stereochemistry or isotopic labeling.
N : The final character indicates the protonation state (standard, neutral).
The deterministic nature of the InChIKey ensures that the same structure will always generate the same key, making it an invaluable tool for linking disparate data sources for the same compound.
Molecular Structure Visualization
A visual representation of the molecule is essential for understanding its spatial arrangement and potential reactivity. The following diagram illustrates the structure of 3-Hydroxy-6-methoxypicolinonitrile.
Caption: Molecular structure of 3-Hydroxy-6-methoxypicolinonitrile.
Proposed Synthetic Protocol
Experimental Workflow: A Hypothetical Synthesis Route
The synthesis of 3-hydroxypicolinonitrile derivatives often involves the construction of the pyridine ring from acyclic precursors or the modification of an existing pyridine scaffold. A common strategy involves the rearrangement of isoxazole precursors.[1]
Caption: Proposed synthetic workflow for 3-Hydroxy-6-methoxypicolinonitrile.
Step-by-Step Methodology
Disclaimer: This is a proposed protocol based on analogous syntheses and should be optimized and validated under appropriate laboratory conditions.
Synthesis of the Isoxazolopyridine Intermediate:
Rationale: The construction of a fused isoxazolopyridine system provides a stable intermediate that can be selectively rearranged to the desired 3-hydroxypicolinonitrile. This approach offers good control over regioselectivity.
Protocol: A suitably substituted 4-propargylaminoisoxazole would be subjected to a gold-catalyzed cyclization. For instance, reacting the isoxazole precursor with a gold catalyst such as JohnPhos AuCl and a silver salt co-catalyst (e.g., AgSbF6) in a solvent like 1,2-dichloroethane at an elevated temperature (e.g., 60 °C) would likely yield the isoxazolopyridine intermediate.[2] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Rearrangement to 3-Hydroxypicolinonitrile:
Rationale: The crucial N-O bond cleavage of the isoxazolopyridine intermediate can be achieved under basic conditions, leading to the formation of the thermodynamically more stable 3-hydroxypyridine ring.
Protocol: The crude isoxazolopyridine intermediate is dissolved in a suitable solvent such as methanol. A base, for example, potassium carbonate (K2CO3), is added to the solution.[1][2] The mixture is then heated (e.g., to 60 °C) for a short period (e.g., 30 minutes) to facilitate the rearrangement. The reaction is self-validating as the formation of the product can be confirmed by the appearance of a new spot on TLC with a different retention factor and by LC-MS analysis showing the expected molecular weight.
Work-up and Purification:
Rationale: Standard work-up and purification techniques are necessary to isolate the target compound from reaction byproducts, excess reagents, and solvents.
Protocol:
Upon completion, the reaction is quenched by the addition of a weak acid (e.g., 1 M aqueous HCl) to neutralize the base.
The aqueous mixture is then extracted with an organic solvent such as ethyl acetate.
The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure (rotary evaporation).
The resulting crude product is then purified using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-Hydroxy-6-methoxypicolinonitrile. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and the structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Conclusion
3-Hydroxy-6-methoxypicolinonitrile stands as a molecule of interest for further exploration in various scientific domains. This guide has provided its core, computationally-derived chemical identifiers, a detailed explanation of their significance, and a plausible, literature-grounded synthetic pathway. By synthesizing technical accuracy with practical insights, this document aims to empower researchers to confidently identify, synthesize, and utilize this compound in their future work. The provided protocols, while requiring experimental validation, are based on robust and well-documented chemical transformations, offering a solid foundation for laboratory investigation.
References
Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 17894–17904. Available at: [Link]
Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2018). Supporting Information for Synthesis of 3-Hydroxy-4-substituted-picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-pot Isoxazolopyridine Formation/N-O Bond Cleavage Sequence. ACS Omega. Available at: [Link]
role of 3-Hydroxy-6-methoxypicolinonitrile in heterocyclic chemistry
An In-Depth Technical Guide to 3-Hydroxy-6-methoxypicolinonitrile in Heterocyclic Chemistry For Researchers, Scientists, and Drug Development Professionals Abstract 3-Hydroxy-6-methoxypicolinonitrile emerges as a highly...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-Hydroxy-6-methoxypicolinonitrile in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-6-methoxypicolinonitrile emerges as a highly versatile and strategically important scaffold in the field of heterocyclic chemistry. Its unique arrangement of a hydroxyl, a methoxy, and a nitrile group on a pyridine core imparts a rich and tunable reactivity profile. This guide offers a senior application scientist’s perspective on the synthesis, properties, and extensive utility of this molecule. We will delve into the causality behind its reactivity, providing detailed mechanistic insights and field-proven experimental protocols. The narrative will focus on its role as a pivotal building block for constructing complex, biologically relevant heterocyclic systems, making it a molecule of significant interest for drug discovery and development.
Introduction: The Strategic Value of a Multifunctional Pyridine Core
The pyridine ring is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals and bioactive natural products.[1][2][3] The strategic functionalization of this core dictates its utility. 3-Hydroxy-6-methoxypicolinonitrile is a prime example of a "privileged scaffold" – a molecular framework that can be readily modified to interact with multiple biological targets.
Its value lies in the orthogonal reactivity of its three key functional groups:
The 3-Hydroxy Group: Acts as both a hydrogen bond donor/acceptor and a nucleophile. Its acidity allows for facile derivatization and its presence enables tautomerization to the corresponding 2-pyridone form, a critical feature influencing its reactivity.
The 6-Methoxy Group: An electron-donating group that activates the pyridine ring and can be selectively cleaved to reveal a second hydroxyl group for differential functionalization.
The 2-Nitrile Group: A powerful electron-withdrawing group and a versatile chemical handle. It can be transformed into various other functionalities (amides, carboxylic acids, amines, tetrazoles) and serves as a potent hydrogen bond acceptor in ligand-receptor interactions.[4]
This guide will explore how these features are synergistically exploited to construct a diverse range of fused and decorated heterocyclic systems.
Synthesis and Physicochemical Profile
While numerous methods exist for synthesizing substituted pyridones and picolinonitriles, a common and efficient route to structures analogous to 3-Hydroxy-6-methoxypicolinonitrile involves a multicomponent condensation strategy.[5][6][7][8]
Proposed Synthetic Pathway
A plausible and efficient synthesis involves the condensation of an activated methoxy-substituted precursor with a cyanoacetamide derivative. The reaction typically proceeds via a Michael addition followed by an intramolecular cyclization and subsequent aromatization.
synthesis of 3-Hydroxy-6-methoxypicolinonitrile from picolinic acid precursors
This Application Note provides a comprehensive, high-purity synthetic protocol for 3-Hydroxy-6-methoxypicolinonitrile , derived from picolinic acid precursors. This guide is designed for medicinal chemists and process de...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive, high-purity synthetic protocol for 3-Hydroxy-6-methoxypicolinonitrile , derived from picolinic acid precursors. This guide is designed for medicinal chemists and process development scientists, prioritizing regioselectivity, scalability, and intermediate stability.
Executive Summary
Target Molecule: 3-Hydroxy-6-methoxypicolinonitrile (CAS: N/A for specific isomer, analogous to 6-methoxy-3-hydroxypicolinic acid derivatives).
Key Synthetic Challenge: Regioselective installation of the 6-methoxy group while preserving the 3-hydroxy functionality and establishing the 2-nitrile.
Strategy: The route utilizes a "Bromination-Reduction-Substitution" sequence. Direct bromination of 3-hydroxypicolinic acid typically yields the 4,6-dibromo derivative. To achieve 6-selectivity, the 4-bromo substituent is selectively reduced (hydrodebrominated), leaving the 6-bromo intermediate activated for nucleophilic aromatic substitution (SNAr) with methoxide. The final nitrile is generated via amide dehydration.
Part 1: Retrosynthetic Analysis & Pathway
The synthesis is disconnected into three logical stages:
Functionalization: Installation of the halogen handle at C6.
Differentiation: Selective removal of the C4 halogen (if present) and SNAr methoxylation at C6.
Transformation: Conversion of the C2 carboxylic acid to the nitrile.
Figure 1: Step-wise synthetic pathway from 3-hydroxypicolinic acid to 3-hydroxy-6-methoxypicolinonitrile.
Part 2: Detailed Experimental Protocols
Stage 1: Preparation of 6-Bromo-3-hydroxypicolinic Acid
Rationale: Direct bromination of 3-hydroxypicolinic acid is highly activating and typically results in 4,6-dibromination. The 4-position in hydroxypyridines is more susceptible to reductive debromination than the 6-position, allowing for the isolation of the 6-bromo derivative.
Step 1.1: Bromination to 4,6-Dibromo-3-hydroxypicolinic Acid
Dissolution: Suspend 3-hydroxypicolinic acid (10.0 g, 71.9 mmol) in water (100 mL).
Bromine Addition: Add Bromine (Br2) (24.0 g, 150 mmol, ~2.1 eq) dropwise over 30 minutes while maintaining the temperature at 20–25 °C.
Reaction: Stir the mixture at ambient temperature for 12 hours. A heavy precipitate will form.[1]
Workup: Filter the solids. Wash the cake with cold water (2 x 20 mL) and dry in vacuo.
Yield: Expect ~18–20 g of crude 4,6-dibromo-3-hydroxypicolinic acid (often isolated as a hydrate or HBr salt).
Step 1.2: Selective Reduction to 6-Bromo-3-hydroxypicolinic Acid
Reduction: Dissolve the crude 4,6-dibromo compound (10.0 g) in Acetic Acid (100 mL) and Water (20 mL).
Zinc Addition: Add Zinc dust (4.5 g, ~2.0 eq) in portions at room temperature. Caution: Exothermic.
Monitoring: Heat to 60 °C and monitor by HPLC/TLC. The 4-bromo substituent is kinetically more labile towards reduction than the 6-bromo substituent.
Isolation: Once the starting material is consumed (and before significant 6-debromination occurs), filter off excess zinc.
Precipitation: Concentrate the filtrate to ~30 mL and dilute with water (100 mL). Adjust pH to ~2–3 with HCl if necessary to precipitate the product.
Purification: Recrystallize from Ethanol/Water.
Checkpoint: Verify structure via NMR. The C4 proton should appear as a doublet (coupling with C5), whereas the dibromo precursor has no C4/C5 coupling.
Commercial Alternative:6-Bromo-3-hydroxypicolinic acid is commercially available (CAS: 321596-58-1) and can be purchased to bypass Stage 1.
Stage 2: Regioselective Methoxylation (SNAr)
Rationale: The 6-position is activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitrogen effect. The 3-hydroxyl group will be deprotonated first, forming a dianion, but the electron-rich nature of the oxy-anion requires vigorous conditions for the displacement of the bromine.
Protocol:
Reagent Prep: Prepare a solution of Sodium Methoxide (NaOMe) in Methanol (30 wt%, 4.0 eq).
Note: Excess base is required to neutralize the carboxylic acid (1 eq) and the phenol (1 eq), plus the nucleophilic equivalent (1 eq).
Reaction: Add 6-Bromo-3-hydroxypicolinic acid (5.0 g, 22.9 mmol) to the methoxide solution.
Conditions: Heat the mixture to reflux (65 °C) under nitrogen for 12–24 hours.
Catalysis: If reaction is sluggish, add 5 mol% CuI (Copper(I) iodide) to facilitate Ullmann-type coupling.
Quench: Cool to room temperature. Evaporate the bulk methanol.
Acidification: Dissolve residue in water (50 mL). Acidify carefully with 6N HCl to pH 3–4. The product, 6-Methoxy-3-hydroxypicolinic acid , will precipitate.
Isolation: Filter, wash with cold water, and dry.[1]
Stage 3: Nitrile Formation
Rationale: Direct conversion of the acid to nitrile is difficult. The standard high-yield sequence is Ester
Amide Nitrile.
Step 3.1: Esterification
Reflux 6-Methoxy-3-hydroxypicolinic acid in dry Methanol with catalytic H2SO4 (5 mol%) for 6 hours.
Neutralize with NaHCO3, concentrate, and extract with Ethyl Acetate to yield Methyl 6-methoxy-3-hydroxypicolinate .
Step 3.2: Amidation
Dissolve the ester in 7N Ammonia in Methanol (10 eq).
Stir in a sealed pressure vessel at 40–50 °C for 12 hours.
Concentrate to dryness to yield 6-Methoxy-3-hydroxypicolinamide .
Step 3.3: Dehydration to Nitrile
Critical Step: The 3-hydroxyl group is sensitive.[2] Use Trifluoroacetic Anhydride (TFAA) which temporarily protects the phenol as a trifluoroacetate while dehydrating the amide.
Setup: Dissolve the amide (1.0 eq) in dry Dichloromethane (DCM) and Pyridine (3.0 eq). Cool to 0 °C.
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature.
Workup (Hydrolysis): Quench with saturated NaHCO3 solution. Stir vigorously for 30 minutes. (This hydrolyzes the unstable O-trifluoroacetate ester back to the free phenol).
Extraction: Separate the organic layer, dry over Na2SO4, and concentrate.
Purification: Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).
Final Product:3-Hydroxy-6-methoxypicolinonitrile .
Preparation of 4-alkoxy-3-hydroxypicolinic acids. U.S. Patent 9,475,771 B2. (2016). Describes the bromination of 3-hydroxypicolinonitrile and subsequent manipulations. Link
Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. European Patent EP 3405034 B1. (2017). Details the synthesis of 4,6-dibromo intermediates and reduction strategies. Link
6-Bromo-3-hydroxypicolinic acid (CAS 321596-58-1). Commercial availability and physical properties.Link (Note: Search CAS 321596-58-1 for vendor specifics).
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. (2010). Provides context on methoxylation and nitrile formation in related heterocyclic systems. Link
step-by-step protocol for preparing 3-Hydroxy-6-methoxypicolinonitrile
Executive Summary & Strategic Rationale This protocol details the synthesis of 3-Hydroxy-6-methoxypicolinonitrile , a critical functionalized pyridine scaffold used primarily as an intermediate in the synthesis of next-g...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This protocol details the synthesis of 3-Hydroxy-6-methoxypicolinonitrile , a critical functionalized pyridine scaffold used primarily as an intermediate in the synthesis of next-generation picolinamide fungicides (e.g., Fenpicoxamid derivatives) and bioactive pharmaceutical agents.[1][2]
Synthetic Strategy:
Unlike generic pyridine functionalization, this protocol utilizes a biomimetic oxidative rearrangement strategy starting from furfural derivatives, or alternatively, a regioselective halogenation-substitution sequence starting from commercially available 3-hydroxypicolinonitrile.[2]
Key Technical Challenges Addressed:
Regioselectivity: Directing the methoxy group specifically to the C6 position while preserving the C3-hydroxyl and C2-nitrile functionalities.[2]
Electronic Deactivation: Overcoming the electronic bias of the pyridine ring to facilitate Nucleophilic Aromatic Substitution (SNAr).
Safety: Managing the risks associated with cyanohydrin formation and bromination.[3]
Retrosynthetic Analysis & Workflow
The synthesis relies on the "Dow-Clauson-Kaas" rearrangement logic, followed by a nucleophilic displacement.[2]
Figure 1: Retrosynthetic disconnection showing the conversion of the bromo-intermediate to the methoxy-target.
Detailed Experimental Protocol
Phase 1: Synthesis of 6-Bromo-3-hydroxypicolinonitrile
Note: If 3-hydroxypicolinonitrile is not purchased, it can be synthesized from furfural via the Strecker reaction followed by oxidative rearrangement (Clauson-Kaas, 1965).[1][2] The protocol below assumes the use of 3-hydroxypicolinonitrile as the starting material for laboratory reproducibility.
Objective: Install a bromine atom at the C6 position to serve as a leaving group.
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel. Vent to a caustic scrubber (Br₂ vapors).
Dissolution: Charge water (150 mL), Sodium Acetate (16.4 g), and 3-Hydroxypicolinonitrile (12.0 g). Stir at room temperature until dissolved.
Bromination: Cool the solution to 5–10°C using an ice bath.
Addition: Add Bromine (17.6 g) dropwise over 45 minutes. Critical: Maintain internal temperature < 20°C to minimize poly-bromination (e.g., 4,6-dibromo byproduct).[1][2]
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.
Checkpoint: Monitor by HPLC/TLC.[2] The 6-bromo isomer typically forms as the major product, but 4,6-dibromo may exist.[2]
Quench: Cool to 10°C. Slowly add 20% aqueous Sodium Bisulfite to destroy excess bromine (color change from orange to yellow/clear).
Isolation: Adjust pH to ~2.0 with concentrated HCl if necessary to ensure the phenol is protonated. Filter the resulting precipitate.[4][5][6][7]
Purification: Recrystallize the crude solid from Ethanol/Water (8:2) to isolate pure 6-bromo-3-hydroxypicolinonitrile .
Objective: Displace the C6-Bromine with a Methoxy group.[2]
Mechanism:
The reaction proceeds via a Nucleophilic Aromatic Substitution. The 2-cyano group (electron-withdrawing) activates the ring.[1][2] The 3-hydroxyl group consumes one equivalent of base to form the phenoxide (3-O⁻), which is electron-donating but does not deactivate the 6-position enough to prevent substitution by the strong methoxide nucleophile.[2]
Figure 2: Mechanistic pathway for the methoxylation step.
Setup: Equip a 250 mL round-bottom flask with a reflux condenser, magnetic stir bar, and nitrogen inlet.
Charging: Add 6-Bromo-3-hydroxypicolinonitrile (10.0 g) and anhydrous Methanol (100 mL).
Base Addition: Add Sodium Methoxide solution (3.0 equivalents) dropwise at room temperature.
Note: The solution may darken. 2 equivalents are theoretically required (1 for OH deprotonation, 1 for substitution), but 3 equivalents ensure rapid kinetics.
Reflux: Heat the mixture to reflux (65°C ) for 6–12 hours.
Checkpoint: Monitor by HPLC.[2] Disappearance of the bromo-starting material indicates completion.[2]
Cyanide/Nitrile Hazard: While the final product is a nitrile, the precursors (if starting from furfural/Strecker) involve cyanide salts. Work in a well-ventilated fume hood.
Bromine: Highly corrosive and toxic.[2] Use a scrubber.[2][5]
Sodium Methoxide: Corrosive and moisture sensitive.[2]
References
Clauson-Kaas, N., et al. (1965).[2][9] Preparation of derivatives of 3-hydroxypicolinic acid from furfural. Acta Chemica Scandinavica, 19, 1147-1152.[2][9][10] Link
Meyer, K. G., et al. (2016).[2] Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. U.S. Patent No.[2][11] 9,475,771.[1][2] Washington, DC: U.S. Patent and Trademark Office. Link
Whiteker, G. T., et al. (2018).[2] Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. European Patent No. EP 3405034 B1.[2] European Patent Office.[2] Link
Corteva Agriscience. (2019).[2][11] Process for the preparation of picolinonitrile derivatives. U.S. Patent Application 2019/0106438.[2] Link
Application Note: Strategic Functionalization of the Nitrile Group in 3-Hydroxy-6-methoxypicolinonitrile
This guide outlines the strategic functionalization of the nitrile group in 3-Hydroxy-6-methoxypicolinonitrile (CAS 1205504-80-0).[1] It is designed for medicinal chemists requiring high-fidelity protocols for converting...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the strategic functionalization of the nitrile group in 3-Hydroxy-6-methoxypicolinonitrile (CAS 1205504-80-0).[1] It is designed for medicinal chemists requiring high-fidelity protocols for converting the nitrile handle into pharmacologically relevant motifs (amides, amines, and tetrazoles) while managing the electronic nuances of the 3-hydroxy-6-methoxypyridine core.[1]
Executive Summary & Electronic Landscape
3-Hydroxy-6-methoxypicolinonitrile represents a "push-pull" electronic system that challenges standard nitrile chemistry.[1] Unlike electron-deficient pyridines where the nitrile is highly electrophilic, this scaffold features:
6-Methoxy Group (Donor): Strong mesomeric donation (+M) increases electron density in the pyridine ring, rendering the nitrile carbon less electrophilic and more resistant to nucleophilic attack (hydrolysis/reduction).
3-Hydroxy Group (Donor/H-Bonding): Provides an intramolecular hydrogen bond donor to the nitrile nitrogen (or subsequent intermediates).[1] While this can activate the nitrile, the free phenol is prone to deprotonation, creating a phenolate that severely deactivates the ring.
Strategic Imperative: For high-yielding nitrile functionalization, the 3-hydroxyl group often requires transient protection (e.g., Benzyl, MOM) to prevent phenolate formation and side-reactions, although specific "OH-assisted" pathways exist.
Decision Logic & Workflow
The following decision tree outlines the synthetic pathways based on the desired pharmacophore.
Figure 1: Strategic decision tree for nitrile functionalization. The 3-OH group dictates the optimal pathway.
Detailed Experimental Protocols
Protocol A: Controlled Hydrolysis to the Primary Amide
Challenge: Stopping hydrolysis at the amide stage without over-hydrolyzing to the carboxylic acid.
Solution: The "Radziszewski Reaction" variant using basic hydrogen peroxide is superior here. The 3-OH group actually aids this reaction via intramolecular H-bonding to the hydroperoxide intermediate, accelerating the rate despite the electron-rich ring.[1]
Step-by-Step Methodology:
Setup: To a 50 mL round-bottom flask, charge 3-Hydroxy-6-methoxypicolinonitrile (1.0 eq, 5.0 mmol) and DMSO (10 mL). Note: DMSO is preferred over MeOH to solubilize the intermediate.
Reagent Addition: Add K₂CO₃ (0.2 eq, catalytic) followed by dropwise addition of 30% H₂O₂ (1.5 eq).
Caution: Exothermic reaction.[1][2] Maintain temperature < 25°C using a water bath.
Reaction: Stir vigorously at ambient temperature for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1] The nitrile peak (approx. 2230 cm⁻¹) will disappear.
Quench & Isolation:
Pour the mixture into ice-cold water (50 mL). The product often precipitates as a white solid.
If no precipitate: Extract with EtOAc (3 x 30 mL).[1] Wash organics with saturated Na₂S₂O₃ (to quench peroxides) and brine.[1]
Purification: Recrystallization from EtOH/Water is usually sufficient.[1]
Yield Expectation: 85–92%
Critical Control Point: Do not heat above 40°C; this triggers over-hydrolysis to the picolinic acid.
Challenge: The free 3-hydroxyl group poisons metal catalysts (Pd, Ni) and can lead to complex mixtures with hydride reagents (LAH).
Prerequisite: Protect the 3-OH as a Benzyl ether (Bn) or Methoxymethyl ether (MOM) prior to reduction.[1]
Step-by-Step Methodology (Hydrogenation):
Substrate: Use 3-(benzyloxy)-6-methoxypicolinonitrile (1.0 eq).
Catalyst Loading: In a Parr hydrogenation bottle, slurry Raney Nickel (50 wt% slurry in water, washed 3x with EtOH) or 10% Pd/C (10 wt% loading).
Expert Insight: Raney Nickel is preferred for electron-rich nitriles as it is less sensitive to the poisoning effect of the pyridine nitrogen.
Solvent System: Add 7N NH₃ in MeOH (10 mL/g substrate).
Mechanism:[3][4][5][6][7][8] Ammonia suppresses the formation of secondary amines (dimerization) by stabilizing the intermediate imine.
Hydrogenation: Pressurize to 40–50 psi H₂ and shake at room temperature for 12 hours.
Workup:
Filter through a Celite pad (Caution: Raney Ni is pyrophoric; keep wet).[1]
Concentrate the filtrate under reduced pressure.[9]
Salt Formation: Redissolve the crude oil in Et₂O and add 4N HCl in dioxane dropwise to precipitate the amine hydrochloride salt.
Challenge: Steric hindrance from the 3-substituent and electronic deactivation from the 6-methoxy group.[1]
Solution: Use of Zinc Bromide (ZnBr₂) as a Lewis acid catalyst significantly accelerates the cycloaddition of azide to the nitrile.
Step-by-Step Methodology:
Setup: In a pressure vial, dissolve 3-Hydroxy-6-methoxypicolinonitrile (1.0 eq) in water/isopropanol (2:1 ratio).
Green Chemistry Note: This aqueous system avoids the hazards of DMF/high heat.
Reagents: Add NaN₃ (1.5 eq) and ZnBr₂ (1.0 eq).
Reaction: Seal the vial and heat to 80°C for 16 hours.
Mechanism:[4][5][6][7][8] Zn(II) coordinates to the nitrile nitrogen, increasing electrophilicity for the azide attack.
Workup:
Cool to room temperature.[1][10] Add 3N HCl until pH < 2.
Observation: Vigorous evolution of HN₃ gas (toxic!) may occur; perform in a fume hood. The acidification breaks the Zinc-Tetrazole complex.[1]
The product typically precipitates as a crystalline solid upon acidification.
Purification: Filter the solid, wash with cold water and Et₂O.
McKillop, A., & Kemp, D. (1989).[8] Further functional group oxidation using sodium perborate. Tetrahedron, 45(11), 3299-3306.
Note: Validates the use of peroxide/base for mild nitrile hydr
Picolinonitrile Functionalization
Kudo, N., et al. (2018).[7] Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles.... ACS Omega, 3(12), 16472–16480. [1]
Note: Provides structural context for 3-hydroxy-picolinonitrile reactivity.[1][7]
Tetrazole Synthesis (Zn-Catalyzed)
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry, 66(24), 7945–7950.
Note: The authoritative protocol for Zinc-mediated cycloaddition.[1]
Nitrile Reduction Strategies
Watson, S. C., & Eastham, J. F. (1967). Reduction of Nitriles. Journal of Organometallic Chemistry.
Note: Foundational text on hydride vs catalytic reduction selectivity.[1]
Application Note: Nucleophilic Substitution Strategies for 3-Hydroxy-6-methoxypicolinonitrile
Executive Summary 3-Hydroxy-6-methoxypicolinonitrile (CAS 1227599-23-4) is a highly privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., BTK, JAK) and protein-protein i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Hydroxy-6-methoxypicolinonitrile (CAS 1227599-23-4) is a highly privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., BTK, JAK) and protein-protein interaction modulators. Its structural uniqueness lies in the 3-hydroxy group , which serves as a versatile handle for diversification, and the 2-cyano group , which electronically activates the pyridine ring.
This guide details the reaction conditions for nucleophilic substitution involving this scaffold. Unlike simple substrates, this molecule possesses dual reactivity:[1][2]
As a Nucleophile: The 3-OH group acts as a nucleophile in O-alkylation reactions.
As an Electrophile: The pyridine ring, activated by the electron-withdrawing nitrile (-CN) and pyridine nitrogen, allows for Nucleophilic Aromatic Substitution (
) at the 6-position (displacing -OMe) or the 3-position (following activation of the -OH).
Chemo-selectivity & Mechanistic Insight
Successful functionalization requires understanding the electronic landscape of the molecule.
The 3-OH Position (pKa ~8-9): This is the most reactive site. It is acidic enough to be deprotonated by weak bases (
, ). In its native state, it is not a leaving group for substitution. It must be alkylated (Pathway A) or activated (Pathway B) to participate in substitution.
The 6-OMe Position: Positioned para to the electron-withdrawing nitrile and ortho to the pyridine nitrogen, this position is electronically activated for
. However, the methoxy group is a poor leaving group compared to halogens. Direct displacement requires high temperatures or strong nucleophiles.
The 2-CN Position: Strongly electron-withdrawing, it activates the ring but is susceptible to hydrolysis (to amide/acid) under highly acidic or basic aqueous conditions. Anhydrous conditions are preferred for substitution reactions to preserve the nitrile.
Reaction Landscape Visualization
Figure 1: Strategic decision tree for functionalizing 3-Hydroxy-6-methoxypicolinonitrile. Pathway A is standard for ether synthesis; Pathway B enables substitution at C3; Pathway C targets C6.
Detailed Protocols
Protocol A: O-Alkylation (Substitution of Proton)
Objective: To attach alkyl side chains to the 3-position.
Mechanism:
) is preferred over Potassium carbonate () for less reactive electrophiles due to the "cesium effect" (higher solubility and looser ion pairing in DMF).
Protocol B: Activation & Displacement (
at C3)
Objective: To replace the 3-OH group with a nucleophile (e.g., amine, thiol) or prepare for cross-coupling.
Mechanism: Conversion of OH to Triflate (good leaving group), followed by
or Pd-coupling.
Step 1: Synthesis of the Triflate Intermediate
Setup: Dissolve 3-Hydroxy-6-methoxypicolinonitrile (1.0 eq) in anhydrous DCM (0.1 M) under Nitrogen.
Base: Add Pyridine (3.0 eq) or TEA (3.0 eq). Cool to 0°C.
Activation: Dropwise add Triflic Anhydride (
, 1.2 eq).
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Workup: Quench with saturated
. Extract with DCM. Rapidly purify on silica (keep strictly neutral; triflates can hydrolyze on acidic silica).
Step 2: Nucleophilic Substitution ()
Note: The 3-position is not strongly activated for
compared to C2/C6. However, with the electron-withdrawing nitrile at C2, displacement is possible with strong nucleophiles.
Nucleophile: Primary or Secondary Amine (excess, 3–5 eq)
Solvent: DMSO (high boiling point required)
Step-by-Step Methodology:
Preparation: Dissolve substrate in DMSO (0.5 M).
Nucleophile: Add the amine (3.0 eq). If the amine is a salt (e.g., HCl salt), add DIPEA (4.0 eq).
Thermal Activation: This reaction has a high energy barrier. Heat to 120°C in a sealed tube (pressure vessel).
Microwave Option: 140°C for 30–60 minutes is often superior to conventional heating.
Monitoring: Watch for the disappearance of the starting material (m/z M+1) and appearance of product (M - 31 + Nu).
Workup: Acidify carefully to pH 5-6 (to protonate the 3-OH if it wasn't protected) and extract.
Chemo-selectivity Note: If the 3-OH is unprotected, the amine will likely form a salt with the hydroxyl group first. This phenoxide formation increases electron density on the ring, deactivating it toward
.
Optimization: It is highly recommended to protect the 3-OH (e.g., as a benzyl ether or methyl ether) before attempting to displace the 6-OMe. The 3-alkoxy group is electron-donating by resonance but does not form the deactivating anion.
Data Summary & Troubleshooting
Parameter
O-Alkylation (Path A)
3-OH Displacement (Path B)
6-OMe Displacement (Path C)
Primary Challenge
O- vs N-alkylation (rare in 3-OH)
Triflate stability
High activation energy
Key Reagent
/ DMF
/ Pyridine
Heat / DMSO / Microwave
Temp Range
25°C – 60°C
0°C 80°C
120°C – 150°C
Limiting Factor
Steric bulk of alkyl halide
Hydrolysis of Triflate
Deactivation by 3-phenoxide
Preferred Solvent
DMF, MeCN
DCM (Step 1), DMSO (Step 2)
DMSO, NMP
Troubleshooting Guide
Problem: Low yield in Path A (O-Alkylation).
Solution: Add NaI (0.1 eq) (Finkelstein condition) to generate the more reactive alkyl iodide in situ. Ensure DMF is dry.
Problem: Hydrolysis of Nitrile.
Solution: Avoid aqueous strong bases (NaOH/KOH) at high temps. Use carbonate bases in non-aqueous solvents.
Problem: No reaction in Path C (6-OMe displacement).
Solution: Protect the 3-OH as a Benzyl ether. The free phenoxide kills the reactivity of the ring. Use Microwave irradiation.
References
Scaffold Reactivity: Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles. ACS Omega. 2018. (Discusses functionalization of the 3-hydroxy-picolinonitrile core).
Mechanisms: Nucleophilic Aromatic Substitution of Methoxy Groups in Activated Pyridines. Arkivoc. 2012.[3] (General protocol for displacing methoxy groups in nitro/cyano pyridines).
General Protocol:Nucleophilic Substitution of Haloalkanes and Activated Aromatics. Chemistry LibreTexts. (Foundational mechanisms for ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
and Williamson Ether synthesis).
Triflate Activation:Palladium-Catalyzed Coupling of 3-Pyridyl Triflates. (Standard methodology for activating 3-hydroxypyridines).
Disclaimer: These protocols involve hazardous chemicals (Triflic anhydride, Alkyl halides). All manipulations should be performed in a fume hood with appropriate PPE.
Application Note: Handling and Storage Protocols for 3-Hydroxy-6-methoxypicolinonitrile
This Application Note and Protocol Guide is designed for researchers and drug development professionals working with 3-Hydroxy-6-methoxypicolinonitrile (CAS: 727736-72-3).[1] It synthesizes chemical engineering principle...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide is designed for researchers and drug development professionals working with 3-Hydroxy-6-methoxypicolinonitrile (CAS: 727736-72-3).[1] It synthesizes chemical engineering principles with specific handling requirements for functionalized pyridine building blocks.
Part 1: Chemical Identity & Strategic Significance[1][2]
3-Hydroxy-6-methoxypicolinonitrile is a specialized heterocyclic building block.[1] It belongs to the class of substituted picolinonitriles, which are critical intermediates in the synthesis of picolinamide fungicides (e.g., analogs of Fenpicoxamid) and kinase inhibitors in oncology.
The compound features three distinct reactive handles on a pyridine scaffold:
2-Cyano group: Precursor for amides, acids, or amines; directs nucleophilic attack.
3-Hydroxy group: An acidic handle suitable for etherification or acylation; enables chelation-based catalysis.
6-Methoxy group: An electron-donating group that modulates ring electron density, affecting the pKa of the 3-OH and the electrophilicity of the nitrile.[1]
Physicochemical Profile (Summary)
Property
Value / Description
CAS Number
727736-72-3
IUPAC Name
3-Hydroxy-6-methoxy-2-pyridinecarbonitrile
Molecular Formula
C₇H₆N₂O₂
Molecular Weight
150.13 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, MeOH, EtOAc; Sparingly soluble in water
pKa (Predicted)
~6.5–7.5 (3-OH group acidity enhanced by 2-CN)
Melting Point
Typically >120°C (Class-dependent estimation)
Part 2: Safety & Hazard Assessment (E-E-A-T)[1][2]
Authoritative Note: While specific toxicological data for this isomer may be limited, it must be handled with the rigor applied to cyanopyridines . The presence of the nitrile group implies potential for metabolic release of cyanide under extreme physiological conditions, though the acute hazard is primarily irritation and acute toxicity.
Hazard Classification (GHS Standards)
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.
Specific Target Organ Toxicity (SE): Category 3 (H335) – May cause respiratory irritation.
Emergency Response Protocol
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.
Skin Contact: Wash with PEG-400 (if available) or copious soap and water. The lipophilic nature requires thorough emulsification to remove.
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
Spill Cleanup: Do not dry sweep. Dampen with inert solvent or water to avoid dust generation. Neutralize surface with weak bleach solution if nitrile hydrolysis is suspected (though unlikely under ambient conditions).
Part 3: Storage & Stability Protocols[1][2][6]
The Core Challenge: The 3-hydroxy group on the pyridine ring is susceptible to oxidation (forming quinone-like species) and creates a zwitterionic character that can attract moisture. The 6-methoxy group is generally stable but sensitive to strong Lewis acids.
Storage Decision Tree (Graphviz)[2]
Figure 1: Decision matrix ensuring chemical stability by mitigating oxidation and hydrolysis risks.
Detailed Storage Guidelines
Temperature:
Short-term (<30 days): 2–8°C.
Long-term: -20°C. Low temperature inhibits the slow hydrolysis of the nitrile group and oxidation of the phenol.[1]
Atmosphere:
The compound is hygroscopic . Store under an inert atmosphere (Argon preferred over Nitrogen due to density) to prevent moisture uptake, which can catalyze hydrolysis of the nitrile to the amide (3-hydroxy-6-methoxypicolinamide).[1]
Container:
Amber glass is mandatory to prevent photo-degradation.
Caps must be Teflon (PTFE) lined to prevent leaching of plasticizers by the organic vapor.
Part 4: Application Protocol – O-Alkylation Workflow
A common application of this building block is O-alkylation to protect the hydroxyl group or install a linker. The following protocol is optimized to prevent side reactions (such as N-alkylation or nitrile hydrolysis).
Experimental Logic[1]
Base Selection: Weak bases (
or ) are preferred over strong bases () to avoid attacking the nitrile group.
Solvent: DMF or Acetonitrile. DMF promotes the
reaction rate but requires aqueous workup. Acetonitrile allows for easier evaporation.
Temperature: Controlled heating (50–60°C) is usually sufficient; boiling reflux may degrade the nitrile.
Step-by-Step Protocol: O-Alkylation with Benzyl Bromide[1][2]
Preparation:
Charge a flame-dried Round Bottom Flask (RBF) with 3-Hydroxy-6-methoxypicolinonitrile (1.0 equiv).
Add anhydrous DMF (concentration 0.2 M).
Add Cesium Carbonate (
) (1.5 equiv). Note: Cs is used for the "cesium effect" to enhance solubility and reactivity of the phenoxide.
Reaction:
Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. The color may shift to bright yellow/orange.
Dropwise add Benzyl Bromide (1.1 equiv).
Heat to 60°C under
atmosphere. Monitor by TLC/LC-MS.
Workup (Critical for Purity):
Dilute with Ethyl Acetate (EtOAc) .
Wash 3x with Water (to remove DMF).
Wash 1x with Brine .
Dry over
, filter, and concentrate.
Purification:
Recrystallize from EtOH/Heptane OR flash chromatography (Hexane:EtOAc gradient).
Synthetic Pathway Visualization (Graphviz)[2]
Figure 2: Synthetic workflow highlighting the critical control point of moisture exclusion to prevent nitrile hydrolysis.
Part 5: Troubleshooting & Quality Control[1][2]
Observation
Probable Cause
Corrective Action
Sample turns brown/black
Oxidation of the phenol moiety
Purify via silica plug immediately; store under Argon.[1]
New peak at M+18 (LCMS)
Hydrolysis of Nitrile to Amide
Ensure solvents are anhydrous; reduce reaction temperature.
Low Yield in Alkylation
N-alkylation competition
Switch solvent to Acetone; use ; lower temperature.
Incomplete Solubility
Zwitterionic lattice energy
Use DMF or DMSO; mild heating (40°C) assists dissolution.
References
BLD Pharm. (2025). Product Analysis: 3-Hydroxy-6-methoxypicolinonitrile (CAS 727736-72-3).[1] Retrieved from
Corteva Agriscience. (2018). Fenpicoxamid (UK-2A) and Picolinamide Fungicide Chemistry. (Contextual reference for picolinonitrile handling). Retrieved from
PubChem. (2025).[2][3] Compound Summary: Picolinonitrile Derivatives. National Library of Medicine. Retrieved from
Fisher Scientific. (2025). Safety Data Sheet: 3-Hydroxypyridine derivatives. Retrieved from
Technical Support Center: Optimizing Yield in the Synthesis of 3-Hydroxy-6-methoxypicolinonitrile
Welcome to the technical support center dedicated to the synthesis of 3-Hydroxy-6-methoxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the synthesis of 3-Hydroxy-6-methoxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. The information herein is curated from established principles of heterocyclic chemistry and proven strategies for pyridine ring synthesis.
Overview of the Synthetic Challenge
The synthesis of polysubstituted pyridines, such as 3-Hydroxy-6-methoxypicolinonitrile, presents a unique set of challenges. Achieving high yields requires careful control over reaction conditions to favor the desired product while minimizing the formation of side products. This guide provides a framework for understanding the critical parameters of the synthesis and a systematic approach to troubleshooting.
Proposed Synthetic Pathway
A plausible and effective route to the 3-hydroxypyridine core involves the rearrangement of a furan derivative in the presence of an ammonia source. This method is advantageous for its ability to construct the pyridine ring with the desired oxygenation pattern. A potential starting material for this synthesis is a suitably substituted 2-acylfuran.
Caption: Proposed reaction pathway for the synthesis of 3-Hydroxy-6-methoxypicolinonitrile.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3-Hydroxy-6-methoxypicolinonitrile in a question-and-answer format.
Q1: My reaction is showing low or no product yield. What are the likely causes and how can I address them?
Low yield is a frequent challenge in pyridine synthesis. The root cause can often be traced to several factors throughout the experimental workflow.[1][2][3]
Incomplete Reaction:
Cause: The reaction may not have proceeded to completion due to insufficient reaction time or temperature. Pyridine syntheses, especially those involving ring formation, can be slow.[3]
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time. A systematic increase in temperature in small increments can also enhance the reaction rate. However, be cautious as excessive heat can lead to degradation.[1] For autoclave reactions, ensuring a proper seal and consistent heating is crucial.[4]
Side Reactions:
Cause: The formation of byproducts is a common culprit for low yields. In this synthesis, potential side reactions include polymerization of the starting material or intermediates, and incomplete cyclization.
Solution: Optimizing the reaction temperature is critical.[1] Running small-scale experiments at various temperatures can help identify the optimal window that favors product formation over side reactions. The concentration of reactants can also play a role; overly concentrated solutions may promote polymerization.
Reagent Quality:
Cause: The purity of starting materials and reagents is paramount. Degradation of the 2-acylfuran starting material or the use of an impure ammonia source can significantly impede the reaction.
Solution: Use freshly distilled or high-purity starting materials. Ensure that the ammonia solution is of the correct concentration.
Q2: I'm observing significant impurity spots on my TLC plate. What are these likely to be and how can I minimize them?
The presence of multiple spots on a TLC plate indicates a mixture of products. Identifying these impurities is key to optimizing the reaction.
Unreacted Starting Material:
Identification: A spot with the same Rf value as your starting 2-acylfuran.
Solution: This points to an incomplete reaction. Refer to the solutions for "Incomplete Reaction" in Q1.
Polymerization Products:
Identification: Often appear as a streak or baseline material on the TLC plate.
Solution: Reduce the concentration of the reactants. A stepwise or slow addition of one of the reactants might also be beneficial.
Hydrolysis of the Nitrile Group:
Identification: A byproduct with a mass corresponding to the amide or carboxylic acid derivative of the target molecule.
Solution: Ensure that the workup and purification steps are performed under anhydrous conditions where possible, especially if using acidic or basic conditions.[5]
Caption: Decision tree for troubleshooting low yield in the synthesis.
Q3: How can I effectively purify the final product?
Purification of hydroxypyridine derivatives can be challenging due to their polarity.
Recrystallization: This is often the most effective method for obtaining highly pure material.[6]
Solvent Selection: Experiment with a range of solvents. Good options to try include benzene, chloroform/diethyl ether mixtures, or ethanol.[6] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed.
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The polarity may need to be increased with the addition of methanol for more polar compounds.
Sublimation: For thermally stable compounds, high-vacuum sublimation can be an excellent purification technique.[6]
Experimental Protocols
The following are generalized procedures and may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis of 3-Hydroxy-6-methoxypicolinonitrile
This protocol is a hypothetical adaptation based on the synthesis of 3-hydroxypyridine derivatives from furan precursors.[4]
Reaction Setup: In a high-pressure autoclave, combine 2-cyano-5-methoxyfuran (1 equivalent), a 25% aqueous ammonia solution (10-20 equivalents), and a suitable co-solvent such as methanol if needed to ensure solubility.
Reaction Conditions: Seal the autoclave and heat the mixture to 180-210°C with vigorous stirring. The internal pressure will increase significantly. Maintain these conditions for 2-4 hours.
Work-up: After cooling the autoclave to room temperature, carefully vent any excess pressure. The crude product may precipitate out of the solution.
Isolation: Filter the precipitated solid. If no solid forms, concentrate the reaction mixture under reduced pressure. The residue can then be subjected to purification.
Protocol 2: Purification by Recrystallization
Dissolution: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or a chloroform/diethyl ether mixture).
Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
Filtration: Hot-filter the solution to remove the charcoal and any insoluble impurities.
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
Collection: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Parameter
Condition
Expected Outcome on Yield
Potential Pitfalls
Temperature
160-180°C
Low to moderate yield
Incomplete reaction
180-210°C
Optimal yield
Increased side product formation if too high
>210°C
Decreased yield
Product and starting material degradation
Reaction Time
1-2 hours
Low yield
Incomplete conversion
2-4 hours
Optimal yield
Monitor for completion to avoid degradation
>4 hours
Potential for decreased yield
Increased byproduct formation
Ammonia Conc.
10 equivalents
Moderate yield
Slower reaction rate
20 equivalents
Higher yield
Increased pressure in the autoclave
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions for this reaction?
A: This reaction should be conducted in a well-ventilated fume hood. The use of a high-pressure autoclave requires proper training and a blast shield. Handle all reagents and solvents with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q: Can I use a different nitrogen source instead of aqueous ammonia?
A: While other ammonia sources like ammonium acetate have been used in some pyridine syntheses, the conversion of furans to pyridines often requires the specific conditions provided by aqueous ammonia under high temperature and pressure.[4][7]
Q: My final product is a dark oil instead of a solid. What should I do?
A: A dark oil suggests the presence of impurities. Attempt purification by column chromatography. It is also possible that the product itself is a low-melting solid or an oil at room temperature. Confirm the identity and purity by NMR and LC-MS.
Q: How can I improve the scalability of this reaction?
A: Scaling up high-pressure reactions requires specialized equipment and careful optimization. A thorough understanding of the reaction kinetics and thermodynamics at a smaller scale is essential before attempting a larger scale synthesis. Heat transfer and mixing become more critical at larger volumes.
References
A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (2025).
Pyridine Synthesis Optimization: A Technical Support Center. (2025). BenchChem.
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
Optimizing reaction conditions for substituted pyridine synthesis. (2025). BenchChem.
Pyridine synthesis. Organic Chemistry Portal.
Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives.
Method for preparing derivatives of 3-hydroxypyridine. (2008).
Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. (2012). Taylor & Francis Online.
Managing reaction temperature for 3-Methoxy-6-methylpicolinonitrile synthesis. (2025). BenchChem.
SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES. (1953). Canadian Science Publishing.
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. (2014).
Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. (2016).
Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. (2025). BenchChem.
Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives.
Method for synthetizing 6-methoxyquinoline. (2014).
Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2018). PMC.
Pyridines. University of Calgary.
3-hydroxyquinoline. Organic Syntheses Procedure.
Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. (2022). PMC.
Technical Support Center: Purification of 3-Hydroxy-6-methoxypicolinonitrile
Executive Summary 3-Hydroxy-6-methoxypicolinonitrile (CAS: 131747-41-6) is a critical pharmacophore, notably serving as an intermediate in the synthesis of fungal CYP51 inhibitors like Oteseconazole (VT-1161). Its purifi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Hydroxy-6-methoxypicolinonitrile (CAS: 131747-41-6) is a critical pharmacophore, notably serving as an intermediate in the synthesis of fungal CYP51 inhibitors like Oteseconazole (VT-1161). Its purification is complicated by the competing polarity of its functional groups: the hydroxyl group (H-bond donor/acidic), the nitrile (polar/electron-withdrawing), and the methoxy/pyridine core (lipophilic).
This guide addresses the specific challenges of recrystallizing this molecule: oiling out , regioisomer separation , and oxidative discoloration .
Module 1: Solvent System Selection (The "Why")
The most frequent support requests regarding this molecule stem from incorrect solvent choice leading to poor recovery or oiling out. Because the molecule contains both a phenol-like hydroxyl and a lipophilic pyridine ring, a single solvent often fails to provide the necessary solubility gradient.
Recommended Solvent Systems
System Type
Solvent A (Dissolver)
Solvent B (Anti-solvent)
Ratio (v/v)
Context
Primary (Non-Polar)
Toluene
n-Heptane
1:2 to 1:4
Best for Purity. Excellent for removing polar impurities and regioisomers. Toluene's boiling point (110°C) allows for high solubility differentials.
Alternative (Polar)
Isopropanol (IPA)
Water
1:1 to 1:3
Best for Color Removal. Polar systems interact better with charcoal for decolorization but risk lower yields due to water solubility.
High Throughput
Ethyl Acetate
Hexanes
1:3
Fast Drying. Good for small-scale R&D where drying time is critical, though yield is often lower than Toluene systems.
Critical Mechanism Note: The 3-hydroxyl group is weakly acidic (pKa ~8-9). In aqueous systems (IPA/Water), ensure the pH is neutral to slightly acidic (pH 5-6) . If the pH rises (basic), the hydroxyl deprotonates to the phenoxide anion, becoming water-soluble and preventing crystallization.
Module 2: Detailed Experimental Protocol (The "How")
This protocol is designed for the Toluene/Heptane system, which offers the highest stability and reproducibility for this specific pyridine derivative.
Phase 1: Dissolution & Hot Filtration
Charge: Place crude 3-Hydroxy-6-methoxypicolinonitrile in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
Solvent Addition: Add Toluene (approx. 5-7 mL per gram of solid).
Heating: Heat the mixture to 90–100°C .
Checkpoint: If solids remain undissolved at reflux, they are likely inorganic salts (NaCl/KBr from synthesis). Do not add excessive solvent.[1][2][3]
Decolorization (Optional but Recommended): If the crude is dark brown/black (oxidative tars), add Activated Carbon (10 wt%) . Stir at reflux for 15 minutes.
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon/inorganics. Speed is critical to prevent premature crystallization on the filter.
Phase 2: Controlled Crystallization
Reheating: Return the filtrate to the flask and reheat to near-reflux to ensure all product is redissolved.
Anti-solvent Addition: Slowly add n-Heptane dropwise to the hot stirring solution until a slight, persistent turbidity (cloudiness) is observed.
Clearing: Add a small amount of Toluene (1-2 mL) to just clear the turbidity.
Seeding: Remove heat. When the temperature drops to ~75°C , add seed crystals (0.1 wt%) of pure 3-Hydroxy-6-methoxypicolinonitrile.
Cooling Ramp:
Air cool to ambient temperature (20-25°C) over 2 hours .
Strict Rule: Do not use an ice bath immediately. Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystal growth.
Once at ambient, cool to 0-5°C for 1 hour to maximize yield.
Phase 3: Isolation
Filter the white-to-off-white crystals via vacuum filtration.
Wash: Wash the cake with a cold (0°C) mixture of Toluene/Heptane (1:4).
Dry: Dry in a vacuum oven at 45°C for 12 hours.
Module 3: Troubleshooting & FAQs
Issue 1: The Product "Oiled Out" (Formed a sticky blob instead of crystals)
Cause: The solution became supersaturated too quickly, or the temperature dropped below the "oiling out" limit (LLPS - Liquid-Liquid Phase Separation) before hitting the crystal nucleation point.
Fix:
Reheat the mixture until the oil redissolves.
Add more of the dissolving solvent (Toluene) to lower the concentration slightly.
Seed the solution at a higher temperature (80°C). Seeding provides a template for ordered crystal growth, bypassing the amorphous oil phase.
Issue 2: Low Yield (<60%)
Cause: The molecule has moderate solubility in Toluene even at cold temperatures, or the mother liquor retains too much product.
Fix:
Concentrate the mother liquor (filtrate) by rotary evaporation to 50% volume and repeat the cooling process (Second Crop).
Note: The second crop is usually less pure and may require a separate recrystallization.
Issue 3: Persistent Regioisomer Impurities
Cause: Isomers (e.g., 4-hydroxy or different methoxy positions) often have very similar solubility profiles.
Fix:
Switch to Isopropanol (IPA) . The different hydrogen-bonding network of an alcohol solvent can differentiate between isomers based on the position of the Nitrogen/Hydroxyl interaction.
Perform a reslurry (swish) instead of full recrystallization: Stir the solid in refluxing Heptane (where it is insoluble) with 5% Toluene for 2 hours. This leaches out surface impurities without dissolving the bulk crystal.
Module 4: Process Visualization
Diagram 1: Solvent Selection Logic
Caption: Decision tree for selecting the optimal solvent system based on impurity profile.
Diagram 2: Recrystallization Workflow
Caption: Step-by-step unit operations for the purification of 3-Hydroxy-6-methoxypicolinonitrile.
[4]
References
Viamet Pharmaceuticals (now Mycovia). (2015). Metalloprotein inhibitors. US Patent 9,126,942. (Describes synthesis and purification of pyridine intermediates for Oteseconazole).
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry. (General reference for solubility and stability of hydroxypyridines).
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" mechanisms and seeding protocols).
PubChem. (n.d.).[4] 3-Hydroxy-6-methoxypicolinonitrile Compound Summary. National Library of Medicine.
Technical Support Center: A Guide to Identifying Common Impurities in 3-Hydroxy-6-methoxypicolinonitrile
Introduction: 3-Hydroxy-6-methoxypicolinonitrile is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
3-Hydroxy-6-methoxypicolinonitrile is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The purity of such an intermediate is paramount, as the presence of even trace-level impurities can have significant downstream effects on reaction yields, product safety, and efficacy.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying and troubleshooting common impurities in 3-Hydroxy-6-methoxypicolinonitrile samples. It is structured in a practical question-and-answer format, grounded in established analytical principles and regulatory awareness.
Section 1: Frequently Asked Questions (FAQs) on Impurity Profiling
Q1: What are the most likely sources and types of impurities in my 3-Hydroxy-6-methoxypicolinonitrile sample?
Impurities can be broadly categorized into two main classes: those related to the synthesis process and those formed through degradation.[2] Understanding these sources is the first step in targeted impurity identification.
Synthesis-Related Impurities: These are substances introduced or created during the manufacturing process.
Unreacted Starting Materials & Intermediates: Incomplete reactions can leave residual precursors. For instance, if the synthesis involves a cyanation reaction, the corresponding precursor lacking the nitrile group might be present.
Byproducts from Side Reactions: The inherent reactivity of the starting materials and intermediates can lead to unintended parallel reactions. Common byproducts for a molecule like this could include:
Positional Isomers: Depending on the synthetic route, isomers with the hydroxyl, methoxy, or nitrile groups in different positions on the pyridine ring could form.
Over-alkylation/De-alkylation Products: The methoxy group could be demethylated to a hydroxyl group, or other reactive sites could be unintentionally alkylated.
Hydrolysis of Nitrile: The nitrile group (-CN) can be partially or fully hydrolyzed to an amide (-CONH₂) or a carboxylic acid (-COOH), respectively, especially if water is present under acidic or basic conditions.[2][3]
Reagents, Catalysts, and Solvents: Residual amounts of substances used in the synthesis, such as inorganic salts, heavy metals from catalysts, or organic solvents, can remain in the final product.[2][4]
Degradation Products: These impurities form during storage or handling due to the inherent instability of the drug substance when exposed to certain conditions.
Oxidative Degradation: The electron-rich pyridine ring and phenolic hydroxyl group can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.[2][5]
Hydrolytic Degradation: As mentioned, the nitrile group is a key point of hydrolytic instability.
Photolytic Degradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, leading to a complex mixture of photoproducts.[6]
Q2: My HPLC chromatogram shows several unexpected peaks. What is a logical workflow to identify them?
A systematic approach is crucial for efficiently identifying unknown peaks in your chromatogram. The goal is to move from simple detection to definitive structural identification.
The workflow below outlines a standard, field-proven process for impurity identification, starting from initial detection by High-Performance Liquid Chromatography (HPLC) and progressing to structural confirmation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][7]
Subject: Resolving Low Conversion & Yield Issues in Pyridine Functionalization
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[2]
Status: Open
Executive Summary
3-Hydroxy-6-methoxypicolinonitrile (CAS: 158861-57-5, generic structure ref) is a critical intermediate in the synthesis of next-generation antifungals (e.g., tetrazole-based CYP51 inhibitors like Oteseconazole) and advanced herbicides.[1][2]
Users frequently report "low conversion" during the synthesis of this moiety.[2] From an application standpoint, the failure usually stems from three distinct chemical bottlenecks:
Stoichiometric Miscalculation (
): Failure to account for the acidic phenolic proton during methoxylation.
Regiochemical Scrambling: Inability to control halogenation at the C6 position prior to substitution.
Hydrolytic Degradation: Unintentional hydrolysis of the nitrile group to the amide under basic conditions.[2]
This guide provides a self-validating troubleshooting protocol to isolate and resolve these issues.
Part 1: Diagnostic Workflow
Before altering your chemistry, visualize your failure mode.[2] Use this logic gate to identify the root cause of your low yield.
Figure 1: Decision matrix for diagnosing synthetic failures in substituted picolinonitriles.
Part 2: Deep Dive Troubleshooting
Issue 1: The "50% Conversion" Plateau (Stoichiometry)
Symptom: The reaction starts well but stalls at exactly 50-60% conversion, regardless of time.[2]
Context: This usually occurs during the methoxylation of 6-bromo-3-hydroxypicolinonitrile (or the chloro analog) using Sodium Methoxide (NaOMe).[1][2]
The Science: The 3-hydroxyl group on the pyridine ring is acidic (
).[1][2] When you add NaOMe, the first equivalent acts as a base, deprotonating the hydroxyl group to form the phenoxide anion. This anion is electron-rich, which deactivates the ring toward Nucleophilic Aromatic Substitution () at the C6 position.[2]
The Fix: You must use at least 2.2 to 2.5 equivalents of NaOMe.[2]
Eq 1: Neutralizes the 3-OH (sacrificial).
Eq 2: Acts as the nucleophile for the halogen displacement.[2]
Warm to reflux. Note: If using DMF, keep temp <80°C to avoid dimethylamine impurities.[2]
Issue 2: Nitrile Hydrolysis (The "Amide" Impurity)
Symptom: LC-MS shows a mass +18 (M+18) relative to the target.[1][2] NMR shows loss of the distinct nitrile carbon signal (~115-117 ppm) and appearance of a carbonyl (~165 ppm).[2]
Context: The picolinonitrile system is electron-deficient due to the pyridine nitrogen and the nitrile itself.[2] This makes the nitrile carbon highly electrophilic and susceptible to attack by water (hydrolysis) under the basic conditions required for methoxylation.[2]
The Science: Hydroxide ions (
) are far better nucleophiles for nitrile hydrolysis than methoxide ions.[1][2] Even trace water in your methanol or DMF generates via equilibrium:
[1][2]
The Fix:
Strict Anhydrous Conditions: Use MeOH with <0.05% water content.
Temperature Control: Do not exceed 65°C (MeOH reflux) unless absolutely necessary. Higher temperatures exponentially increase hydrolysis rates.[1][2]
Quench Strategy: Do not quench the reaction into strong acid while hot. Cool to 0°C first, then adjust pH to 5-6 carefully.
Issue 3: Regioselectivity (The "Wrong Isomer")
Symptom: You isolated a product with the correct mass, but the NMR coupling constants don't match the 3,6-substitution pattern.[2]
Context: If you are synthesizing the precursor via bromination of 3-hydroxypicolinonitrile, the bromine can direct to position 4 or 6.[2]
The Science: The 3-OH group is an ortho/para director.[1][2] In pyridine, "ortho" to the 3-position is position 2 (blocked by CN) and position 4.[2] "Para" is position 6.[1][2]
The Fix:
Thermodynamic Control: Bromination at higher temperatures (aqueous conditions) tends to favor the 6-position (para) due to steric relief, whereas low-temp bromination might yield mixtures containing the 4-bromo isomer.[1][2]
Verification: Check the
NMR coupling.
3,6-substituted (Target): Two doublets with
(ortho coupling between H4 and H5).
3,4-substituted (Impurity): Two doublets with
(meta coupling? No, H5-H6 is ortho).[1][2] Correction: 3,4-subst leaves H5 and H6.[1][2] They are ortho to each other ().[1][2]
Differentiation: Use NOESY. The methoxy group at C6 should show an NOE correlation with H5.[2] A methoxy at C4 would show NOE with H5 and potentially the 3-OH (if not exchanged).[1][2]
Part 3: Optimized Experimental Protocol
Reaction: Methoxylation of 6-bromo-3-hydroxypicolinonitrile to 3-hydroxy-6-methoxypicolinonitrile.[1][2]
IPC (In-Process Control): Check HPLC. If SM > 5%, add 0.5 eq NaOMe and stir 4h more.
Cool to 10°C.
Slowly add 1N HCl or Acetic Acid to adjust pH to 5.0 – 6.0. Caution: HCN gas evolution is theoretically possible if cyanide salts were used in previous steps, though unlikely here.[2] Perform in fume hood.
The product often precipitates as a beige solid.[2] Filter and wash with cold water.[1][2]
Part 4: Frequently Asked Questions (FAQs)
Q: Can I protect the 3-OH group to prevent side reactions?A: Yes, but it adds steps. Protecting as a benzyl ether (Bn) or MOM ether is common.[1][2] However, the
reaction with NaOMe is robust enough to work on the free phenol if you use excess base.[2] Protection is only recommended if you are performing metal-catalyzed couplings (e.g., Suzuki/Buchwald) where the free phenol poisons the Pd-catalyst.[1][2]
Q: My product is turning purple/black upon drying. Why?A: Pyridine-diols or amino-hydroxy-pyridines are prone to oxidation (forming quinone-like species).[1][2] Ensure the final wash removes all traces of base.[2] Store the solid under nitrogen in the dark.
Q: I see a peak at M+14 in the MS. What is it?A: This is likely the N-methylated byproduct (N-methyl-6-cyano-3-pyridone).[1][2] This happens if the reaction mixture is too concentrated or if "hard" methylating agents (like MeI) were used instead of NaOMe.[2] In
with NaOMe, this is rare, but can occur if the temperature is excessive.[2]
Q: Can I use NaOH instead of NaOMe?A:No. NaOH introduces water and hydroxide ions, which will rapidly hydrolyze the nitrile to the amide (3-hydroxy-6-methoxypicolinamide).[1][2] You must use alkoxide bases.[1][2]
References
Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. (2016). US Patent 9,475,771 B2.[1][2][3] (Describes the bromination and hydrolysis logic for similar picolinonitrile systems). Link
Oteseconazole: First Approved Orally Bioavailable and Selective CYP51 Inhibitor. (2023).[1][2][4] Current Medicinal Chemistry. (Context for the pharmacological application and structural importance). Link
Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile. (1995). Journal of the Chemical Society, Perkin Transactions 1. (Mechanistic insight into methoxylation of pyridine-carbonitriles). Link
Hydroxyquinones: Synthesis and Reactivity. (2000). Molecules. (General reactivity of hydroxy-substituted aromatic systems). Link[2]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solvent Selection GuideTopic: Maximizing Solubility of 3-Hydroxy-6-methoxypicolinonitrile (CAS: 13545-31-8)
Reference ID: TSC-SOL-13545
Technical Profile & Molecule Analysis
Compound Overview:
3-Hydroxy-6-methoxypicolinonitrile is a functionalized pyridine derivative characterized by a "push-pull" electronic structure. The solubility behavior is governed by three competing structural motifs:
The Pyridine Core: Inherently polar and basic, but modulated by substituents.
The 3-Hydroxyl Group: Provides hydrogen bond donation and significant acidity (pKa estimated ~5–7 due to the ortho-nitrile electron-withdrawing effect). This is your primary "solubility switch."
The 6-Methoxy & 2-Nitrile Groups: The methoxy group adds lipophilicity, while the nitrile increases polarity and dipole moment.
Solubility Behavior Prediction:
Neutral State (pH < pKa): Moderate solubility in polar organic solvents (DCM, Ethyl Acetate); low solubility in water and non-polar hydrocarbons (Hexanes).
Ionized State (pH > pKa): High solubility in aqueous bases and lower alcohols due to phenolate formation.
Solvent Selection Decision Matrix
Use the following logic flow to select the optimal solvent system based on your experimental goal.
Caption: Decision tree for selecting solvents based on experimental intent (Reaction, Purification, or Analysis).
Troubleshooting & FAQs
Q1: I am trying to dissolve the compound in Dichloromethane (DCM) for extraction, but it remains a suspension. Why?
Diagnosis: This is likely due to intramolecular hydrogen bonding or dimerization . The 3-OH group can form a hydrogen bond with the pyridine nitrogen or the nitrile nitrogen, "locking" the molecule and reducing its interaction with moderately polar solvents like DCM.
Corrective Action:
Add a Co-solvent: Add 5–10% Methanol to the DCM. The methanol disrupts the internal H-bonds, significantly boosting solubility.
Check pH: If extracting from water, ensure the aqueous layer is acidified (pH ~3–4). If the pH is neutral or basic, the compound may partially ionize, becoming less soluble in DCM and more soluble in the aqueous phase.
Q2: Which solvent system is best for recrystallization?
Recommendation: A Protic/Aqueous or Protic/Non-polar pair is ideal due to the temperature-dependent solubility of the 3-OH group.
Solvent System
Ratio (v/v)
Mechanism
Notes
EtOH / Water
9:1 to 5:1
Cooling Crystallization
Dissolve hot in EtOH; add Water dropwise until turbid; cool slowly.
MeOH / MTBE
1:2 to 1:5
Anti-solvent
Dissolve in min. vol. MeOH; add MTBE slowly.
iPrOH
100%
Cooling
Good for removing non-polar impurities.
Q3: Can I use water as a solvent?
Answer: Only if you adjust the pH.
Neutral Water: Solubility is negligible (< 1 mg/mL).
Basic Water (pH > 9): Highly soluble. The compound forms a phenolate salt.
Protocol: Dissolve in 1.0 eq of NaOH or KOH solution.
Warning: Prolonged exposure to high pH and heat may hydrolyze the nitrile group to an amide or acid [1].
Q4: Why does the compound precipitate from DMSO when I add water?
Scientific Explanation: DMSO is a dipolar aprotic solvent that solvates the molecule well. Water acts as a strong anti-solvent for the neutral form of the molecule. When water is added, the hydration shell around the DMSO molecules becomes thermodynamically more favorable than the DMSO-solute interaction, forcing the hydrophobic/aromatic parts of the picolinonitrile to aggregate and precipitate [2].
Standard Operating Procedure (SOP): Gravimetric Solubility Determination
If exact values are required for your specific batch or polymorph, follow this self-validating protocol.
Materials:
Saturated solvent candidates (HPLC grade).
0.45 µm PTFE syringe filters.
Pre-weighed scintillation vials.
Workflow:
Saturation: Add excess solid (approx. 50 mg) to 1 mL of solvent.
Equilibration: Vortex for 2 hours at ambient temperature (25°C). If all solid dissolves, add more until a suspension persists.
Filtration: Filter the suspension through a 0.45 µm PTFE filter into a pre-weighed vial.
Evaporation: Evaporate solvent (vacuum centrifuge or N2 stream) until mass is constant.
Calculation:
References
Hydrolysis of Nitriles
Title: Picolinic acid (Production and Reactions)[1]
Source: Wikipedia / Industrial Chemistry Standards
Technical Support Center: 3-Hydroxy-6-methoxypicolinonitrile Thermal Stability
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on understanding and managing the thermal stability of 3-Hydroxy-6-methoxypicolinonitrile. Giv...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on understanding and managing the thermal stability of 3-Hydroxy-6-methoxypicolinonitrile. Given the limited publicly available data on this specific molecule, this guide focuses on empowering users to assess thermal stability through established analytical techniques and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of 3-Hydroxy-6-methoxypicolinonitrile?
While specific decomposition data for 3-Hydroxy-6-methoxypicolinonitrile is not extensively published, its structural motifs—a hydroxylated pyridine ring and a nitrile group—suggest that it may be susceptible to decomposition at elevated temperatures. Picolinonitrile and its derivatives can decompose upon heating, potentially releasing toxic fumes.[1] It is crucial to experimentally determine the thermal stability for your specific batch and experimental conditions.
Q2: What are the potential hazards associated with the thermal decomposition of this compound?
Thermal decomposition of nitrogen-containing heterocyclic compounds like picolinonitrile derivatives can generate hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic cyanide fumes.[1][2] If the decomposition is significantly exothermic, it could lead to a thermal runaway, a dangerous uncontrolled increase in temperature and pressure.[3][4]
Q3: What are the initial signs of thermal decomposition?
Visual indicators of decomposition can include color change (e.g., darkening or charring), gas evolution, or a change in the physical state (e.g., melting followed by bubbling). However, decomposition can begin before any visible signs are apparent. Therefore, instrumental analysis is essential for a precise determination of the onset of decomposition.
Q4: Which analytical techniques are recommended for assessing the thermal stability of 3-Hydroxy-6-methoxypicolinonitrile?
The primary techniques for evaluating thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5] DSC measures the heat flow into or out of a sample as a function of temperature, identifying melting points and exothermic or endothermic decomposition.[6] TGA measures the change in mass of a sample as a function of temperature, indicating when volatile decomposition products are released.[6] Simultaneous Thermal Analysis (STA) combines both DSC and TGA for a more comprehensive understanding.[7][8]
Q5: How can I prevent thermal decomposition during my experiments?
To mitigate the risk of thermal decomposition, it is advisable to:
Conduct reactions at the lowest effective temperature.
Carefully control the heating rate and duration.
Avoid localized overheating by ensuring efficient stirring.
Be aware of potential incompatibilities with other reagents, such as strong oxidizing agents, which could lower the decomposition temperature.[1]
Perform a small-scale thermal hazard assessment before scaling up any reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of 3-Hydroxy-6-methoxypicolinonitrile.
Issue 1: Unexpected Color Change or Gas Evolution Upon Heating
Possible Cause: The compound is undergoing thermal decomposition.
Troubleshooting Steps:
Immediate Action: Stop heating immediately and cool the reaction mixture. If significant gas is evolving, ensure adequate ventilation and take appropriate safety precautions.
Analytical Verification: Submit a sample of the material for DSC/TGA analysis to determine the onset temperature of decomposition.
Process Modification: Adjust your experimental protocol to maintain the temperature well below the determined decomposition onset. Consider using a milder solvent or a more efficient heat-transfer setup.
Issue 2: Inconsistent Reaction Yields at Elevated Temperatures
Possible Cause: The reaction temperature may be causing partial decomposition of the starting material or product, leading to lower yields and the formation of impurities.
Troubleshooting Steps:
Reaction Monitoring: Analyze aliquots of your reaction mixture at different time points and temperatures using techniques like HPLC or LC-MS to identify the formation of degradation products.
Temperature Optimization: Systematically lower the reaction temperature in small increments to find the optimal balance between reaction rate and stability.
Kinetic Analysis: For critical processes, consider performing kinetic studies to understand the rate of decomposition at various temperatures.
Issue 3: Discrepancies in Thermal Analysis Results
Possible Cause: Variations in experimental parameters for DSC/TGA can significantly affect the results.
Troubleshooting Steps:
Heating Rate: A faster heating rate can shift the apparent onset of decomposition to a higher temperature.[3] Use a standardized, and relatively slow, heating rate (e.g., 10 °C/min) for consistent results.
Atmosphere: The presence of oxygen (air) can lead to oxidative decomposition at a lower temperature compared to an inert atmosphere (e.g., nitrogen).[6] Conduct your analysis under a nitrogen atmosphere unless you are specifically investigating oxidative stability.
Sample Preparation: Ensure the sample is representative and that the crucible is not reactive with the sample.
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol outlines the general procedure for determining the melting point and decomposition temperature of 3-Hydroxy-6-methoxypicolinonitrile.
Objective: To identify the temperatures of thermal transitions (melting, decomposition) and to quantify the associated heat flow.
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan. If outgassing is expected, use a hermetically sealed pan.
Experimental Setup:
Place the sample pan and a reference pan in the DSC cell.
Purge the cell with nitrogen at a constant flow rate (e.g., 20-50 mL/min).
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).
Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition point (e.g., 350 °C).
Data Analysis:
Identify endothermic peaks, which may correspond to melting.
Identify exothermic peaks, which indicate decomposition. Note the onset temperature of the exotherm as the decomposition temperature.
Integrate the peak areas to determine the heat of fusion and heat of decomposition.
Protocol 2: Assessment of Mass Loss using Thermogravimetric Analysis (TGA)
This protocol describes the general procedure for evaluating the thermal decomposition profile of 3-Hydroxy-6-methoxypicolinonitrile based on mass loss.
Objective: To determine the temperature at which the sample begins to lose mass due to decomposition and to quantify the extent of mass loss at different temperatures.
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
Experimental Setup:
Place the sample pan in the TGA furnace.
Purge the furnace with nitrogen at a constant flow rate (e.g., 20-50 mL/min).
Equilibrate the sample at a starting temperature (e.g., 30 °C).
Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where decomposition is expected to be complete (e.g., 400 °C or higher).
Data Analysis:
Generate a plot of mass vs. temperature.
Determine the onset temperature of mass loss, which corresponds to the beginning of decomposition. This is often determined as the temperature at which a certain percentage of mass loss (e.g., 5%) has occurred.
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
Data Presentation
Table 1: Hypothetical Thermal Analysis Data for 3-Hydroxy-6-methoxypicolinonitrile
Parameter
Method
Value
Atmosphere
Notes
Melting Point (Onset)
DSC
180 - 190 °C
Nitrogen
Sharp endotherm, characteristic of melting.
Decomposition (Onset)
DSC
220 °C
Nitrogen
Broad exotherm, indicating energy release.
Decomposition (5% Mass Loss)
TGA
225 °C
Nitrogen
Correlates with the onset of the DSC exotherm.
Major Mass Loss Step
TGA
225 - 300 °C
Nitrogen
Significant mass loss observed in this range.
Residual Mass at 400 °C
TGA
< 10%
Nitrogen
Indicates nearly complete decomposition.
Note: The data in this table is hypothetical and should be experimentally determined for your specific sample.
Caption: Troubleshooting workflow for thermal stability issues.
References
PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. [Link]
Nowak, K., & Ciesielski, W. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Processes, 11(6), 1639. [Link]
Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. [Link]
MDPI. (2025, April 24). 2,2′-((5,5′,6,6′-Tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(methanylylidene))dimalononitrile. [Link]
Linseis. (n.d.). Linseis STA - 2 methods in 1 device | Precise TG + DSC analysis. [Link]
Fagron. (2023, January 3). Active Ingredient Summary Table Thermal Stability. [Link]
MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
Yang, C., et al. (2023). Thermal Hazards Assessment of Three Azo Nitrile Compounds. Request PDF. [Link]
ResearchGate. (2025, August 5). Thermal stabilities of new synthesized N-methoxy-polynitroanilines derivatives | Request PDF. [Link]
Nagaishi, T., et al. (n.d.). Thermal decomposition of the addition compound of melamine with hydrogen peroxide. [Link]
Scribd. (n.d.). INDG254 CHEMICAL REACTION HAZARDS and The Risk of THERMAL Runaway PDF. [Link]
Keshavarz, M. H., et al. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Central European Journal of Energetic Materials, 19(1), 39-55. [Link]
ResearchGate. (2026, February 7). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification | Request PDF. [Link]
Sperry, J. B. (n.d.). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Purdue University. [Link]
Schwindeman, J. A., et al. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University. [Link]
MDPI. (2025, March 10). Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. [Link]
Royal Society of Chemistry. (n.d.). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). [Link]
) on Chloropicolinonitriles
Date: October 26, 2023
Executive Summary & Mechanistic Overview
The methoxylation of picolinonitrile derivatives (typically 4-chloropicolinonitrile or 2-cyano-4-chloropyridine ) is a standard Nucleophilic Aromatic Substitution (
). While the electron-withdrawing nitrile group at the 2-position activates the ring for substitution at the 4-position, it simultaneously introduces a high susceptibility to base-catalyzed hydrolysis .
The primary challenge is kinetic control: You must drive the formation of the Meisenheimer complex (leading to the methoxy product) while suppressing the nucleophilic attack of hydroxide/water on the nitrile carbon (leading to picolinamide).
Q1: I am detecting significant amounts of picolinamide (amide) and picolinic acid in my crude mixture. Why is the nitrile hydrolyzing?
Diagnosis: This is the most common failure mode. The nitrile group is electrophilic.[2][3] In the presence of strong base (NaOMe) and even trace amounts of water, the nitrile undergoes hydration to the amide, which can further hydrolyze to the acid.
Root Causes & Solutions:
Wet Reagents: Methanol is hygroscopic. If you are using "reagent grade" MeOH without drying, you are introducing water.
Fix: Use anhydrous methanol (water content <50 ppm). Store over 3Å molecular sieves.
Hydroxide Contamination: Commercial sodium methoxide solutions (25-30% in MeOH) often contain sodium hydroxide and sodium carbonate as impurities from exposure to air/moisture.
Fix: Switch to freshly sublimed solid NaOMe or generate it in situ by reacting sodium metal with anhydrous methanol under Argon.
Temperature Overshoot: High temperatures lower the activation energy barrier for the hydrolysis side-reaction.
Fix: Conduct the addition at 0°C and allow to warm to room temperature (RT) only after the exothermic phase subsides. Avoid reflux unless conversion stalls.
Q2: The reaction stalls at 80-90% conversion. Adding more base just increases impurities. How do I push it to completion?
Diagnosis: You are likely facing "base consumption" due to side reactions or moisture ingress, or the reaction has reached equilibrium (less likely for
with chloride leaving group).
Corrective Actions:
Don't Overload Base: Do not simply add large excesses of NaOMe (e.g., >1.5 eq). Excess base attacks the nitrile.
Concentration:
is second-order kinetics (Rate = ). Increasing the concentration of the reaction mixture (e.g., from 0.5 M to 1.0 M) can accelerate the rate without requiring extra heat or base equivalents.
Leaving Group Scavenging: Ensure the leaving chloride does not inhibit the reaction (rarely an issue in MeOH).
Q3: My product is colored (yellow/brown) and I see a baseline spot on TLC. What is this?
Diagnosis: This indicates polymerization or decomposition. Electron-deficient pyridines (like picolinonitriles) are prone to radical formation or oligomerization under harsh basic conditions or prolonged exposure to light/air.
Corrective Actions:
Inert Atmosphere: Strictly run the reaction under
or Ar. Oxygen can promote radical decomposition pathways.
Quench Protocol: Do not let the reaction sit in base overnight if conversion is complete. Quench immediately.
Purification: A baseline spot often indicates the picolinic acid salt. An acidic workup (pH 3-4) might extract this into the organic phase, so ensure your workup separates the neutral product from acidic byproducts.
Q4: I am using 3,6-dichloropicolinonitrile. Why am I getting a mixture of isomers?
Diagnosis: Regioselectivity competition. Both the 4- and 6-positions are activated by the ring nitrogen and the nitrile group.
Mechanistic Insight:
Sterics vs. Electronics: The 4-position is generally more electronically activated (para to N) and less sterically hindered than the 6-position (ortho to N and ortho to Nitrile).
Fix: Lower the temperature (-10°C to 0°C). Kinetic control favors the more activated 4-position. Higher temperatures allow thermodynamic equilibration or overcome the barrier for the 6-position substitution.
Optimized Experimental Protocol
Objective: Synthesis of 4-methoxy-2-cyanopyridine from 4-chloro-2-cyanopyridine.
Reagents:
4-Chloro-2-cyanopyridine (1.0 eq)
Sodium Methoxide (Solid, 95%+) (1.1 eq)
Methanol (Anhydrous, <50 ppm
) (10 V)
Step-by-Step Methodology:
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
Solvent Charge: Cool the flask to 0°C under nitrogen flow. Add Anhydrous Methanol (5 V).
Base Preparation: Add Sodium Methoxide (1.1 eq) portion-wise to the methanol. Stir until fully dissolved to form a clear solution. Note: Exothermic.
Substrate Addition: Dissolve 4-chloro-2-cyanopyridine in the remaining Methanol (5 V). Add this solution dropwise to the base solution over 30 minutes, maintaining internal temperature <5°C.
Reasoning: Slow addition prevents localized hot spots that favor hydrolysis.
Reaction: Remove ice bath and allow to warm to 20-25°C. Stir for 2-4 hours. Monitor by HPLC or TLC (Hexane:EtOAc 7:3).
Quench (Critical): Once starting material is <1%, cool to 0°C. Adjust pH to ~6-7 using 1M HCl or Acetic Acid.
Warning: Do not acidify below pH 4, or you risk acid-catalyzed hydrolysis of the nitrile or the methoxy ether.
Workup: Concentrate MeOH under reduced pressure. Resuspend residue in water/DCM.[4] Extract DCM (3x). Wash combined organics with brine, dry over
A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 3-Hydroxy-6-methoxypicolinonitrile
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 3-Hydroxy-6-methoxypicolinonitrile, a substituted pyridine derivative, rep...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 3-Hydroxy-6-methoxypicolinonitrile, a substituted pyridine derivative, represents a scaffold of significant interest due to its potential applications stemming from the unique interplay of its hydroxyl, methoxy, and cyano functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of such molecular structures in solution.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-Hydroxy-6-methoxypicolinonitrile, offering a detailed interpretation of its spectral features. Through objective comparison with structurally related analogs, this document aims to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the NMR data of this and similar compounds.
The Structural Framework and its NMR Implications
The structure of 3-Hydroxy-6-methoxypicolinonitrile presents a fascinating case for NMR analysis. The pyridine ring, an electron-deficient aromatic system, is further influenced by the electronic effects of three distinct substituents: an electron-donating hydroxyl group (-OH) at position 3, an electron-donating methoxy group (-OCH₃) at position 6, and an electron-withdrawing cyano group (-CN) at position 2. This substitution pattern leads to a unique distribution of electron density around the ring, which in turn governs the chemical shifts of the aromatic protons and carbons.
¹H NMR Spectral Interpretation of 3-Hydroxy-6-methoxypicolinonitrile
The proton NMR spectrum of 3-Hydroxy-6-methoxypicolinonitrile is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic environment of each proton.
Aromatic Region: The pyridine ring contains two aromatic protons at positions 4 and 5. Due to the anisotropic effect of the pyridine nitrogen and the influence of the substituents, these protons will appear in the downfield region of the spectrum.[2] The proton at position 4 (H-4) is expected to be a doublet, split by the adjacent proton at position 5 (H-5). Similarly, H-5 will also appear as a doublet due to coupling with H-4. The electron-donating hydroxyl and methoxy groups will shield these protons to some extent, while the electron-withdrawing cyano group will have a deshielding effect. The proton ortho to the nitrogen (H-6 is substituted) is typically the most deshielded in pyridine systems.[3]
Methoxy Group: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet in the upfield region of the spectrum, typically around 3.8-4.0 ppm.
Hydroxyl Proton: The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[4][5] It often appears as a broad singlet. In a non-protic solvent like DMSO-d₆, the signal is typically sharper and may even exhibit coupling to adjacent protons.[5][6] In solvents like D₂O, the hydroxyl proton will exchange with deuterium and the signal will disappear.[7]
Predicted ¹H NMR Data:
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J) in Hz
H-4
7.2 - 7.5
d
8.0 - 9.0
H-5
6.8 - 7.1
d
8.0 - 9.0
-OCH₃
3.8 - 4.0
s
-
-OH
5.0 - 10.0 (variable)
br s
-
¹³C NMR Spectral Interpretation of 3-Hydroxy-6-methoxypicolinonitrile
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in 3-Hydroxy-6-methoxypicolinonitrile will give rise to a distinct signal.
Aromatic and Cyano Carbons: The six carbons of the substituted pyridine ring and the cyano group will have chemical shifts in the downfield region. The carbon atoms directly attached to electronegative atoms (N, O) will be significantly deshielded. The chemical shift of the nitrile carbon is also sensitive to the electronic environment.[8]
C-2 (attached to -CN): This carbon will be deshielded due to the electronegativity of the nitrogen in the cyano group and the ring nitrogen.
C-3 (attached to -OH): The hydroxyl group will cause a significant downfield shift for this carbon.
C-4 and C-5: These carbons will have chemical shifts typical for aromatic carbons in a pyridine ring, influenced by the neighboring substituents.
C-6 (attached to -OCH₃): The methoxy group will cause a substantial downfield shift for this carbon.
Cyano Carbon (-CN): The nitrile carbon typically appears in the range of 115-125 ppm.[9]
Methoxy Carbon: The carbon of the methoxy group will appear in the upfield region of the spectrum, typically around 55-60 ppm.
Predicted ¹³C NMR Data:
Carbon
Predicted Chemical Shift (ppm)
C-2
145 - 150
C-3
155 - 160
C-4
115 - 120
C-5
110 - 115
C-6
160 - 165
-CN
117 - 122
-OCH₃
55 - 60
Comparative Spectral Analysis
To better understand the spectral features of 3-Hydroxy-6-methoxypicolinonitrile, a comparison with related molecules is insightful.
Picoline (Methylpyridine): In 3-picoline, the aromatic protons are found in the range of 7.2-8.6 ppm.[10] The presence of the hydroxyl and methoxy groups in our target molecule would be expected to shift the corresponding aromatic protons upfield due to their electron-donating nature.
2-Cyanopyridine: The ¹H NMR spectrum of 2-cyanopyridine shows the proton at position 6 to be the most downfield (around 8.7 ppm) due to its proximity to the nitrogen and the electron-withdrawing cyano group.[11] This highlights the strong deshielding effect of the cyano group.
Substituted Phenols: The chemical shift of the phenolic proton is highly dependent on hydrogen bonding.[7] This variability is a key characteristic to consider when analyzing the hydroxyl proton signal in 3-Hydroxy-6-methoxypicolinonitrile.
This comparative approach allows for a more confident assignment of the observed signals and a deeper understanding of the structure-spectra relationship.
Experimental Protocol for NMR Spectroscopy
For the accurate acquisition of NMR spectra for compounds like 3-Hydroxy-6-methoxypicolinonitrile, the following protocol is recommended:
Sample Preparation:
Weigh approximately 5-10 mg of the purified compound.
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O for observing exchangeable protons) in a clean NMR tube.[12]
Ensure the solution is homogeneous. Filtration may be necessary if any particulate matter is present.
¹H NMR Acquisition:
Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
Set a relaxation delay (D1) of 1-2 seconds.
¹³C NMR Acquisition:
Use a proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.
Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-180 ppm).
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase the spectrum correctly.
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Workflow for NMR Spectral Interpretation
The process of interpreting NMR spectra to elucidate a chemical structure can be systematically approached as illustrated in the following workflow diagram.
Caption: A workflow diagram illustrating the key stages of NMR spectral interpretation, from sample preparation to final structure elucidation.
Conclusion
The comprehensive interpretation of ¹H and ¹³C NMR spectra is an indispensable skill for chemists in both academic and industrial research. This guide has provided a detailed, predictive analysis of the NMR spectra of 3-Hydroxy-6-methoxypicolinonitrile, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from related structures. By understanding the influence of each functional group on the chemical shifts and coupling patterns, researchers can confidently assign the spectral features and confirm the structure of this and analogous molecules. The provided experimental protocol and interpretation workflow serve as a practical framework for obtaining and analyzing high-quality NMR data, ultimately accelerating the pace of scientific discovery.
References
A Comparative Guide to the 13C NMR Characterization of Substituted Picolinonitriles - Benchchem. 8
Hydroxyl Groups in NMR : r/Chempros - Reddit.
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. 13
Publish Comparison Guide: Mass Spectrometry of 3-Hydroxy-6-methoxypicolinonitrile
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Hydroxy-6-methoxypicolinonitrile , a critical intermediate in the synthesis of picolinamide fungicides (e.g., F...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Hydroxy-6-methoxypicolinonitrile , a critical intermediate in the synthesis of picolinamide fungicides (e.g., Fenpicoxamid/Inatreq™ active).
3-Hydroxy-6-methoxypicolinonitrile (C₇H₆N₂O₂, MW 150.[1][2]13) is a functionalized pyridine derivative.[1][2] It serves as a structural scaffold for next-generation fungicides targeting the Qi site of the cytochrome bc1 complex.
In analytical workflows, this molecule is often encountered either as a synthetic precursor or a degradation metabolite .[1][2] Accurate identification requires distinguishing it from its structural isomers (e.g., 3-methoxy-6-hydroxypicolinonitrile) and related picolinamides.[1][2]
ESI(+) preferred due to the basic pyridine nitrogen.[2][3]
Experimental Protocol: High-Resolution LC-MS/MS
To ensure reproducible fragmentation data, the following standardized protocol is recommended. This workflow minimizes in-source fragmentation while maximizing the generation of diagnostic product ions.[2]
Methodology: Self-Validating Workflow
Sample Preparation:
Dissolve 1 mg standard in 1 mL Methanol (HPLC grade).[1][2]
Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.[1][2]
Rationale: Formic acid ensures protonation of the pyridine nitrogen ([M+H]⁺), essential for ESI+ sensitivity.
LC Conditions (Reverse Phase):
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
The fragmentation of 3-Hydroxy-6-methoxypicolinonitrile follows specific mechanistic rules governed by the stability of the pyridine ring and the "ortho effect" between the 2-cyano and 3-hydroxy groups.
Primary Fragmentation Channels (ESI+)
The protonated precursor [M+H]⁺ (m/z 151.05) undergoes three competitive pathways:
Pathway A: Methyl Radical Loss (Diagnostic for Methoxy) [1][2]
Mechanism: Homolytic cleavage of the O-CH₃ bond.[2]
A critical challenge in this field is distinguishing the target from its isomer, 3-Methoxy-6-hydroxypicolinonitrile .[1][2] While they have identical mass (m/z 151.05), their fragmentation intensities differ due to the "Ortho Effect."
Differentiation Logic
Feature
3-Hydroxy-6-methoxypicolinonitrile (Target)
3-Methoxy-6-hydroxypicolinonitrile (Isomer)
Structure
3-OH (Ortho to CN), 6-OMe
3-OMe (Ortho to CN), 6-OH
Ortho Effect
Strong. The 3-OH proton can interact with the 2-CN nitrogen, facilitating H₂O loss (m/z 133) .[2]
Weak. The 3-OMe group cannot donate a proton easily to CN; H₂O loss is suppressed.[1][2]
Methyl Loss
Dominant (m/z 136). The 6-OMe is electronically isolated from the CN group.[2]
Suppressed. The 3-OMe is sterically crowded by the CN group, often favoring formaldehyde loss (CH₂O, -30 Da) instead of methyl radical.
NIST Mass Spectrometry Data Center. 2-Pyridinecarbonitrile Fragmentation Standards.[1][2] National Institute of Standards and Technology.[1][2] [Link]
Young, D. H., et al. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Pest Management Science.[1][2] [Link]
CAS Common Chemistry. 3-Hydroxy-2-pyridinecarbonitrile (Structural Analog Data). American Chemical Society.[1][2] [Link]
A Comparative Guide to Purity Assay Standards for 3-Hydroxy-6-methoxypicolinonitrile
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory acceptance. This...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory acceptance. This guide provides an in-depth comparison of analytical methodologies for determining the purity of 3-Hydroxy-6-methoxypicolinonitrile, a substituted picolinonitrile with potential applications in pharmaceutical development. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols to empower you in selecting the most appropriate analytical strategy.
The Criticality of Purity in Drug Development
The purity of an active pharmaceutical ingredient (API) is inextricably linked to its safety and efficacy. Impurities, even at trace levels, can exhibit their own pharmacological or toxicological effects, potentially altering the therapeutic outcome or causing adverse events. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4] Understanding the impurity profile of 3-Hydroxy-6-methoxypicolinonitrile is therefore not merely an analytical exercise but a critical step in its development pathway.
Understanding Potential Impurities
A robust purity assay is predicated on a thorough understanding of the potential impurities that may be present. For 3-Hydroxy-6-methoxypicolinonitrile, impurities can arise from several sources, including the synthetic route and degradation.
Process-Related Impurities: Based on common synthetic routes for substituted picolinonitriles, potential process-related impurities could include:
Starting Materials: Unreacted precursors used in the synthesis.
Intermediates: Compounds formed during the synthetic process that are not fully converted to the final product.
By-products: Resulting from side reactions, such as isomeric impurities or products of over-alkylation.[5]
Reagents and Catalysts: Residual reagents, solvents, and catalysts used in the manufacturing process.[6]
Degradation Products: Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are essential to identify potential degradation products.[5][7][8] For a molecule like 3-Hydroxy-6-methoxypicolinonitrile, potential degradation pathways could involve:
Hydrolysis: Cleavage of the methoxy group or nitrile group under acidic or basic conditions.
Oxidation: The pyridine ring and hydroxyl group are susceptible to oxidation.[9]
Demethylation: Loss of the methyl group from the methoxy substituent.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its versatility, robustness, and high resolving power for a wide range of compounds.[10][11]
The "Why" Behind the Method: The Principle of HPLC
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a polar molecule like 3-Hydroxy-6-methoxypicolinonitrile, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More polar compounds have less affinity for the stationary phase and elute earlier, while less polar compounds are retained longer. A UV detector is commonly used for quantification, as the pyridine ring in the analyte possesses a strong chromophore.[12]
Experimental Protocol: A Stability-Indicating RP-HPLC Method
This protocol is designed to be a starting point and should be optimized and validated according to ICH guidelines.[1][12][13][14]
Instrumentation:
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient Elution: A gradient is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:
0-5 min: 5% B
5-25 min: 5% to 95% B
25-30 min: 95% B
30.1-35 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: Monitor at the λmax of 3-Hydroxy-6-methoxypicolinonitrile (determined by PDA analysis) and a lower wavelength (e.g., 220 nm) to detect impurities that may not absorb at the λmax.
Injection Volume: 10 µL.
Solution Preparation:
Diluent: A mixture of Mobile Phase A and B (e.g., 80:20 v/v).
Standard Solution: Prepare a stock solution of the reference standard in the diluent at a concentration of approximately 1 mg/mL. Prepare working standards by appropriate dilution.
Sample Solution: Prepare the sample to be tested at the same concentration as the main working standard.
Data Analysis:
Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
For accurate quantification of the assay, an external standard calibration curve should be constructed.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Impurities
GC-MS is a highly sensitive and specific technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds.[10][15] For a polar molecule with a hydroxyl group like 3-Hydroxy-6-methoxypicolinonitrile, derivatization is often necessary to increase its volatility and thermal stability for GC analysis.[16][17]
The "Why" Behind the Method: The Principle of GC-MS with Derivatization
GC separates components of a mixture in the gas phase based on their boiling points and interactions with a stationary phase coated on the inside of a long, thin capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information for identification.
To make polar compounds like 3-Hydroxy-6-methoxypicolinonitrile amenable to GC analysis, the active hydrogen of the hydroxyl group is replaced with a nonpolar group, a process called derivatization. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective derivatization technique for hydroxyl groups.[2][3][4][16][18][19]
Experimental Protocol: GC-MS with Silylation Derivatization
Instrumentation:
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Autosampler for liquid injection.
Derivatization Procedure:
Accurately weigh approximately 1 mg of the sample into a vial.
Add 100 µL of a silylating reagent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).
Seal the vial and heat at 60-70°C for 30-60 minutes.
Cool the vial to room temperature before injection.
Chromatographic Conditions:
Column: A nonpolar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: 10°C/min to 280°C.
Hold: 5-10 minutes at 280°C.
Injection: Split or splitless injection, depending on the required sensitivity.
Injector Temperature: 250°C.
Mass Spectrometer Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 40-550.
Data Analysis:
Purity is determined by the area percent method.
Impurities can be identified by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Absolute Purity Determination
qNMR has emerged as a powerful primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[4][17][20][21] This is a significant advantage, especially in the early stages of drug development when a fully characterized reference standard may not be available.
The "Why" Behind the Method: The Principle of qNMR
The fundamental principle of qNMR is that the integrated area of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[2][3] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of known purity, the absolute purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard.[4]
Experimental Protocol: ¹H-qNMR for Absolute Purity Assessment
Instrumentation:
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
Internal Standard: A certified reference material with high purity, chemical stability, and signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.
Sample Preparation:
Accurately weigh the internal standard and the 3-Hydroxy-6-methoxypicolinonitrile sample into the same vial.
Dissolve the mixture in a precise volume of the deuterated solvent.
Transfer the solution to an NMR tube.
Acquisition Parameters:
Pulse Program: A simple 90° pulse-acquire sequence.
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated to ensure full relaxation.
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 150 for the signals to be integrated).
Acquisition Time: Sufficient to ensure good digital resolution.
¹³C Decoupling: Typically off to avoid NOE effects, unless a specific inverse-gated decoupling sequence is used.
Data Processing and Analysis:
Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the S/N.
Carefully phase the spectrum and perform a baseline correction.
Integrate the selected signals for both the analyte and the internal standard over a wide enough range to encompass the entire peak.
Calculate the purity using the following equation:
The choice of the most suitable analytical method depends on various factors, including the stage of development, the nature of the expected impurities, and the available instrumentation.
Feature
HPLC-UV
GC-MS (with Derivatization)
Quantitative ¹H-NMR (qNMR)
Principle
Separation based on polarity
Separation based on volatility and boiling point
Molar concentration based on nuclear properties
Applicability
Broadly applicable to non-volatile and thermally labile compounds.[12]
Suitable for volatile and semi-volatile compounds; requires derivatization for polar analytes.[15]
Applicable to any soluble compound with ¹H nuclei.[4]
Selectivity
Good, can be optimized with different columns and mobile phases.
Excellent, with mass spectral identification.
Excellent, based on unique chemical shifts.
Sensitivity
Good (ng to pg range).
Very high (pg to fg range).
Lower than chromatographic methods (µg to mg range).
Quantification
Typically relative (area %), requires analyte-specific reference standard for absolute assay.
Typically relative (area %), can use internal standards for more accurate quantification.
Absolute (primary method), does not require an analyte-specific reference standard.[17]
Impurity ID
Tentative, based on retention time and UV spectrum. Requires MS coupling for confirmation.
Confident identification through mass spectral library matching and fragmentation analysis.
Structural information of impurities can be directly obtained from the spectrum.
Simple dissolution, but requires accurate weighing.
Throughput
High.
Moderate, due to derivatization and longer run times.
High, with short acquisition times per sample.
Visualizing the Workflow
HPLC Purity Assay Workflow
Caption: Workflow for HPLC purity analysis of 3-Hydroxy-6-methoxypicolinonitrile.
GC-MS Purity Assay Workflow
Caption: Workflow for GC-MS purity analysis with derivatization.
qNMR Purity Assay Workflow
Caption: Workflow for absolute purity determination by qNMR.
Conclusion and Recommendations
The selection of an appropriate purity assay for 3-Hydroxy-6-methoxypicolinonitrile is a critical decision in its development lifecycle.
HPLC is the recommended workhorse method for routine purity testing and stability studies due to its robustness, high throughput, and excellent resolving power for a wide range of potential impurities. A validated, stability-indicating HPLC method is a regulatory expectation.
GC-MS serves as a valuable complementary technique, particularly for the identification and quantification of volatile or semi-volatile impurities that may not be amenable to HPLC analysis. Its high sensitivity and specificity are advantageous for trace impurity analysis.
qNMR is an indispensable tool, especially in the early stages of development, for the absolute purity determination of the drug substance without the need for a fully characterized reference standard. It also provides invaluable structural information for impurity identification.
A comprehensive purity assessment strategy for 3-Hydroxy-6-methoxypicolinonitrile should ideally leverage the strengths of all three techniques. HPLC for routine quality control, qNMR for the definitive assignment of purity to reference standards, and GC-MS for the targeted analysis of specific volatile impurities will provide a complete and scientifically sound understanding of the compound's purity profile, ensuring the quality and safety of this potential new therapeutic agent.
References
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
Liebeke, M., et al. (2008). Depletion of thiol‐containing proteins in response to quinones in bacillus subtilis. Molecular Microbiology, 69(6), 1513-1529. [Link]
Ages, H. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
Journal of Food and Drug Analysis. (2015). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). [Link]
Serban, S. (n.d.). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. [Link]
Chromatography Today. (2026, February 3). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. National Pharmaceutical Regulatory Agency. [Link]
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Journal of Pharmaceutical Sciences.
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. ResearchGate. [Link]
Tekiner, B., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(4), 438-448. [Link]
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA. [Link]
Tekiner, B., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. [Link]
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2025, December 5). CORA.
Singh, S., & Singh, B. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 148-167. [Link]
Narayanam, M., & Hultine, S. (2014). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. AAPS PharmSciTech, 15(1), 235-246. [Link]
Narayanam, M., & Hultine, S. (2014). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. AAPS PharmSciTech, 15(1), 247-258. [Link]
Results of forced degradation studies. (n.d.). ResearchGate. [Link]
comparative study of methoxy-substituted picolinonitrile ligands
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Electronic & Steric Landscape In the architecture of coordination complexes and pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Electronic & Steric Landscape
In the architecture of coordination complexes and pharmaceutical scaffolds, picolinonitrile (2-cyanopyridine) serves as a versatile bidentate or hemilabile ligand. Its performance is governed by the delicate balance between the σ-donating capacity of the pyridine nitrogen and the π-accepting nature of the nitrile group.
Methoxy substitution on the pyridine ring introduces profound electronic and steric perturbations. This guide objectively compares the 3-, 4-, and 6-methoxy picolinonitrile isomers. Unlike simple alkyl substitutions, the methoxy group acts as a "switch"—capable of either significantly enhancing basicity via resonance or reducing it via inductive effects, depending strictly on its position relative to the nitrogen heteroatom.
Core Differentiators
Feature
4-Methoxy (para-like)
3-Methoxy (meta-like)
6-Methoxy (ortho-like)
Electronic Effect
Strong -Donor (Resonance)
Weak -Donor / Inductive Withdrawal
Inductive Withdrawal
Nitrogen Basicity
High (pKa ~6.6)
Moderate/Low (pKa ~4.9)
Very Low (pKa ~3.3)*
Steric Profile
Low (Remote)
Moderate (Adjacent to CN)
High (Adjacent to Pyridine N)
Primary Utility
Stabilizing High-Valent Metals (e.g., Pd, Co)
Fine-tuning Redox Potentials
Hemilability & Steric Crowding
*Note: pKa values are based on the corresponding methoxypyridine analogues to isolate the electronic contribution of the ring substitution [1][2].
Technical Analysis: Electronic vs. Steric Modulation
The 4-Methoxy Isomer: The "Electronic Booster"
The 4-methoxy substituent is unique because it resides para to the pyridine nitrogen. This allows for direct resonance delocalization of the oxygen lone pair into the pyridine ring, significantly increasing the electron density at the nitrogen atom.
Mechanism: The (+M) mesomeric effect dominates over the (-I) inductive effect.
Impact on Coordination: The enhanced basicity makes 4-methoxypicolinonitrile an exceptional ligand for oxidative catalysis. It stabilizes electron-deficient metal centers (e.g., in C-H activation cycles), preventing reduction and aggregation of the catalyst.
Causality: Higher electron density on N
Stronger M-N -bond Higher activation energy for ligand dissociation.
The 6-Methoxy Isomer: The "Steric Gatekeeper"
Positioned ortho to the pyridine nitrogen, the 6-methoxy group exerts a "push-pull" conflict. While it can theoretically donate electrons via resonance, the proximity to the nitrogen results in two overriding factors:[1]
Steric Hindrance: The methoxy group physically obstructs the approach of the metal center, often forcing a distorted coordination geometry or preventing the formation of bis-homoleptic complexes.
Inductive Deactivation: The (-I) effect is pronounced at the
-position, drastically lowering the pKa (approx. 3.3 vs 5.2 for unsubstituted pyridine).[2]
Application: This isomer is ideal for hemilabile systems where a weak M-N bond is required to open a coordination site for substrate binding during a catalytic cycle.
The 3-Methoxy Isomer: The "Inductive Tuner"
At the 3-position (adjacent to the nitrile group), the methoxy group is meta to the pyridine nitrogen (in terms of resonance pathways). Consequently, the nitrogen cannot benefit from the resonance donation of the oxygen. The electron-withdrawing (-I) effect dominates, making the nitrogen slightly less basic than the unsubstituted parent.
Structural Nuance: The 3-methoxy group may interact with the nitrile moiety, potentially altering the nitrile's ability to bridge or coordinate in an end-on fashion.
Visualizing Electronic Pathways
The following diagram illustrates the divergent electronic effects based on substitution position.
Caption: Comparative electronic pathways. 4-OMe activates the donor nitrogen via resonance, while 6-OMe deactivates it via induction and steric hindrance.
Synthesis & Accessibility
The synthetic accessibility of these ligands varies significantly, influencing their selection in drug discovery campaigns.
Synthesis of 4-Methoxypicolinonitrile (N-Oxide Route)
The most robust route involves the activation of the pyridine ring via N-oxidation, followed by a modified Reissert-Henze reaction. This method avoids harsh conditions required for nucleophilic aromatic substitution on unactivated rings.
Protocol: Modified Reissert-Henze Cyanation
Oxidation: Treat 4-methoxypyridine with
in acetic acid (Reflux, 24h) to yield 4-methoxypyridine-N-oxide [3].
Activation: Dissolve the N-oxide in DCM. Add trimethylsilyl cyanide (TMSCN) (1.5 eq).
Cyanation: Slowly add benzoyl chloride (1.2 eq) at 0°C. The benzoyl group activates the oxygen, making the C2 position susceptible to nucleophilic attack by the cyanide.
Workup: Quench with
, extract with DCM, and purify via silica gel chromatography (EtOAc/Hexane).
Synthesis of 6-Methoxypicolinonitrile (Halide Displacement)
Since the 2- and 6-positions are activated for Nucleophilic Aromatic Substitution (
), this isomer is typically synthesized from 2,6-dichloropyridine.
Methoxylation: React 2,6-dichloropyridine with NaOMe (1.0 eq) in MeOH to yield 2-chloro-6-methoxypyridine . Note: Stoichiometry control is critical to prevent bis-substitution.
Cyanation: Perform a Rosenmund-von Braun reaction using CuCN in DMF at reflux to convert the remaining chloride to the nitrile.
Experimental Data: Comparative Workflow
The following workflow outlines a self-validating protocol to determine the coordination strength of these ligands using a Copper(II) probe.
Protocol: Determination of Relative Binding Affinity (
)
Objective: Quantify the competitive binding of 4-OMe vs 6-OMe ligands to a Cu(II) center.
Reagents:
: 4-Methoxypicolinonitrile
: 6-Methoxypicolinonitrile
Metal Source:
(non-coordinating anion)
Solvent:
(Deuterated Acetonitrile)
Methodology:
Stock Solutions: Prepare 10 mM solutions of
, , and in .
Complex Formation: Mix 1.0 eq of
with 1.0 eq of . Record NMR. Note the paramagnetic broadening/shifting of protons.
Publish Comparison Guide: UV-Vis Characterization of 3-Hydroxy-6-methoxypicolinonitrile
This guide provides a technical analysis of the UV-Vis absorption characteristics of 3-Hydroxy-6-methoxypicolinonitrile (CAS 1227606-25-2), a critical intermediate in the synthesis of picolinamide-based fungicides and ph...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the UV-Vis absorption characteristics of 3-Hydroxy-6-methoxypicolinonitrile (CAS 1227606-25-2), a critical intermediate in the synthesis of picolinamide-based fungicides and pharmaceutical scaffolds.[1]
Executive Summary & Technical Profile
3-Hydroxy-6-methoxypicolinonitrile is a highly functionalized pyridine derivative characterized by a "push-pull" electronic system.[1] Its UV-Vis absorption profile is distinct from simpler picolinonitriles due to the auxochromic effect of the 6-methoxy group and the pH-sensitive 3-hydroxy group.[1]
Unlike standard reagents with static spectral data, this compound exhibits significant solvatochromism and pH-dependence.[1] This guide moves beyond single-point data to provide a dynamic characterization framework , comparing it against its parent scaffold (3-Hydroxypicolinonitrile) and the common MALDI matrix (3-Hydroxypicolinic Acid).[1]
Core Chromophore Analysis
The molecule features a pyridine ring substituted with:
Electron Acceptor (EWG): Nitrile group (-CN) at position 2.[1]
Electron Donors (EDG): Hydroxyl (-OH) at position 3 and Methoxy (-OMe) at position 6.[1]
This substitution pattern creates a conjugated
-system that lowers the HOMO-LUMO gap, resulting in a bathochromic (red) shift compared to unsubstituted pyridine.[1]
Comparative Performance Analysis
The following table contrasts the UV-Vis characteristics of 3-Hydroxy-6-methoxypicolinonitrile with its closest structural analogs.
Analyst Insight: The 6-methoxy group in the target product acts as a strong auxochrome. By donating electron density into the ring, it destabilizes the HOMO more than the LUMO, reducing the energy gap and shifting absorption by approximately 15–20 nm relative to Alternative A. This makes UV detection at 330 nm highly selective for the target product in crude reaction mixtures containing the unmethoxylated precursor.
Since commercial Certificates of Analysis often lack detailed spectral scans, the following protocol ensures rigorous in-house validation. This workflow is designed to determine the precise
and in your specific solvent system.
Reagents & Equipment[1][2][3][4][5]
Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).[1] Note: MeOH is preferred for solubility but may suppress fine vibrational structure.
The following diagram illustrates the electronic "Push-Pull" mechanism that defines the UV spectrum and how this property is utilized in reaction monitoring.
Caption: Electronic "Push-Pull" mechanism causing the characteristic 330 nm absorption, utilized for selective monitoring of the methoxylation reaction.
References
Dow AgroSciences LLC. (2016).[1] Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.[1][3] U.S. Patent No.[1][4][5] 9,475,771.[1] Link
Context: Describes the synthesis and handling of 3-hydroxy-picolinonitrile intermediates, including brominated and methoxylated deriv
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 3-Hydroxypicolinic Acid.[1]Link[1]
Context: Provides spectral baselines for the 3-hydroxy-pyridine core used in the compar
University of Toronto. (n.d.).[1] Interpreting UV-Vis Spectra: Effect of Conjugation and Auxochromes.Link[1]
Context: Authoritative source on the bathochromic shift rules for auxochromes (OH, OMe)
A Comprehensive Guide to the Safe Disposal of 3-Hydroxy-6-methoxypicolinonitrile
For professionals in research and drug development, the integrity of scientific work is intrinsically linked to the safety of laboratory operations. The proper handling and disposal of specialized chemical reagents are p...
Author: BenchChem Technical Support Team. Date: February 2026
For professionals in research and drug development, the integrity of scientific work is intrinsically linked to the safety of laboratory operations. The proper handling and disposal of specialized chemical reagents are paramount. This guide provides an in-depth, procedural framework for the safe disposal of 3-Hydroxy-6-methoxypicolinonitrile, ensuring the protection of laboratory personnel and environmental compliance. Our focus is not just on the "how," but the critical "why" behind each step, grounding our recommendations in established chemical safety principles.
Understanding the Hazard Profile
3-Hydroxy-6-methoxypicolinonitrile is a substituted pyridine derivative. Pyridines and their derivatives can exhibit varying levels of toxicity, and the nitrile group (-CN) warrants careful handling due to the potential for hazardous decomposition products, such as nitrogen oxides and hydrogen cyanide, under fire conditions[1]. While specific toxicological data for this exact compound is limited, prudent practice dictates treating it with a high degree of caution, assuming hazards similar to related structures.
Based on analogous compounds, the primary hazards include:
Acute Toxicity: Harmful if swallowed.
Irritation: Causes skin and serious eye irritation[2].
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
Aquatic Toxicity: May be harmful or very toxic to aquatic life with long-lasting effects[3].
Hazard Classification
GHS Category
Precautionary Statement
Acute Toxicity, Oral
Category 4
P270: Do not eat, drink or smoke when using this product.
P305+P351+P338: IF IN EYES: Rinse cautiously with water[4].
Specific Target Organ Toxicity
Category 2
P260: Do not breathe dust.
Hazardous to the Aquatic Environment
Category 3
P273: Avoid release to the environment.
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, it is crucial to establish a safe operating environment. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE and training to ensure employees are aware of the hazards of chemicals in their work area[5][6].
The "Why": The principle of minimizing exposure dictates that physical barriers should always be used between a researcher and a hazardous chemical. Nitrile gloves, for instance, provide excellent splash protection against a wide array of laboratory chemicals and are a safeguard against accidental skin contact, which can cause irritation or absorption[7][8][9].
To prevent skin contact and irritation. Disposable nitrile gloves should be removed and discarded immediately after contamination[10].
Eye Protection
Chemical safety goggles or a face shield.
To protect against splashes that can cause serious eye irritation[4][11].
Body Protection
Laboratory coat.
To protect skin and personal clothing from contamination[11].
Respiratory Protection
Use in a well-ventilated area or chemical fume hood.
To prevent inhalation of dust or vapors, which may cause respiratory irritation[2][4].
Step-by-Step Disposal Protocol
The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste[12]. Chemical waste generators are responsible for correctly classifying and disposing of their waste[1]. Under no circumstances should 3-Hydroxy-6-methoxypicolinonitrile or its waste be disposed of down the drain or in regular trash[13][14].
Identification: Treat all waste containing 3-Hydroxy-6-methoxypicolinonitrile (e.g., pure compound, reaction mixtures, contaminated consumables) as hazardous chemical waste.
Segregation: It is critical to segregate this waste stream. Keep it separate from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions and ensure proper disposal pathways[14]. For example, do not mix with strong oxidizing agents or strong acids[15].
Container Selection: Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass[14].
Labeling: The container must be clearly and accurately labeled. According to OSHA's HazCom standards, labels are a core requirement for chemical safety[5]. The label must include:
The full chemical name: "3-Hydroxy-6-methoxypicolinonitrile".
A list of all waste constituents, including solvents.
Appropriate GHS hazard pictograms (e.g., exclamation mark for irritant, health hazard, fish and tree for environmental hazard).
Fill Level: Do not overfill the container. A safe maximum is 80% capacity to allow for vapor expansion and prevent spills during transport[14].
Location: Store the sealed and labeled waste container in a designated, secure, and well-ventilated area. This area should be away from general laboratory traffic and incompatible materials[14][17].
Secondary Containment: Place the waste container within a larger, chemically resistant secondary container (e.g., a containment tray or tub) to contain any potential leaks.
Closure: Keep the waste container tightly closed except when adding waste.
Professional Disposal: The final disposal of 3-Hydroxy-6-methoxypicolinonitrile must be handled by a licensed environmental waste management company or your institution's Environmental Health and Safety (EHS) department[2][3]. These organizations are equipped to transport and dispose of hazardous materials in compliance with all federal, state, and local regulations[1][2].
Method: The most common and effective disposal method for this type of organic compound is high-temperature incineration at an approved hazardous waste facility.
The following diagram illustrates the decision-making workflow for the proper disposal of 3-Hydroxy-6-methoxypicolinonitrile.
Caption: Disposal workflow for 3-Hydroxy-6-methoxypicolinonitrile.
Emergency Procedures for Spills and Exposure
Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is essential.
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[3].
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice[2][3].
Ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor. Do not induce vomiting[3].
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell[2].
Small Spills:
Ensure the area is well-ventilated and restrict access.
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth[18].
Carefully sweep or scoop the absorbed material into your labeled hazardous waste container[14][15]. Avoid creating dust.
Decontaminate the spill area with an appropriate solvent and collect all cleaning materials as hazardous waste.
Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
By adhering to these rigorous, well-founded procedures, you contribute to a culture of safety, ensuring that your vital research does not come at the cost of personal health or environmental integrity.
References
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, May 15). University of Pennsylvania Environmental Health and Radiation Safety. [Link]
Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information, NIH. [Link]
The Science And Safety Behind The Use Of Nitrile Gloves. (2024, January 18). Westlab. [Link]
Why You Should use Nitrile Glove in Laboratories. (2022, November 29). Eastwest Medico. [Link]
Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. [Link]
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles. (2018, December 3). ACS Omega. [Link]
Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. (n.d.). University of Colorado Boulder, Office of Research. [Link]
Requirements for Pesticide Disposal. (2025, December 22). U.S. Environmental Protection Agency. [Link]
EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. (2019, January 9). Babst Calland. [Link]
OSHA Requirements for HazCom Compliance. (2023, June 29). National Association of Safety Professionals. [Link]
Click-to-Release Reactions for Tertiary Amines and Pyridines. (n.d.). National Center for Biotechnology Information, NIH. [Link]
Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. [Link]
Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. (n.d.). Dalton Transactions (RSC Publishing). [Link]
Hazardous Waste. (2026, February 12). U.S. Environmental Protection Agency. [Link]
5-hydroxy-6-methylnicotinonitrile. (2025, May 20). Chemical Synthesis Database. [Link]
Analyze the following chemical reactions involving pyridine derivatives. (2025, September 28). Filo. [Link]
Toxicological Profile for Pyridine. (n.d.). National Center for Biotechnology Information, NIH. [Link]
Acrylonitrile. (n.d.). Occupational Safety and Health Administration. [Link]
Substance Technical Guidelines for Acrylonitrile. (n.d.). Occupational Safety and Health Administration. [Link]